A Comprehensive Technical Guide to the Synthesis of 5-Bromoazepan-4-one Hydrobromide
Introduction: The Significance of the Azepanone Scaffold in Medicinal Chemistry The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its conformati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Azepanone Scaffold in Medicinal Chemistry
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its conformational flexibility allows it to serve as a versatile building block in the design of novel therapeutics. Specifically, functionalized azepan-4-ones are key intermediates in the synthesis of a wide range of biologically active molecules, including potent antagonists for the neurokinin receptor NK1 and the TRPV4 channel receptor, which are implicated in pain, inflammation, and allergic disorders.[1] 5-Bromoazepan-4-one hydrobromide, in particular, is a highly valuable synthetic intermediate. The presence of the bromine atom at the α-position to the carbonyl group provides a reactive handle for further molecular elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug development programs. This guide provides an in-depth, technically-focused overview of a reliable and scalable synthetic pathway to 5-Bromoazepan-4-one hydrobromide, intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 5-Bromoazepan-4-one hydrobromide suggests a three-stage synthetic approach. The final product can be obtained from an N-protected 5-bromoazepan-4-one intermediate via deprotection and salt formation. The α-bromo ketone can, in turn, be synthesized from a suitable N-protected azepan-4-one. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the azepane nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions, which can be coupled with the formation of the desired hydrobromide salt. This leads to the selection of tert-butyl 4-oxoazepane-1-carboxylate as the key starting material.
Caption: Retrosynthetic analysis of 5-Bromoazepan-4-one hydrobromide.
Recommended Synthetic Pathway
The recommended pathway commences with the synthesis of tert-butyl 4-oxoazepane-1-carboxylate, proceeds through an α-bromination to yield tert-butyl 5-bromo-4-oxoazepane-1-carboxylate, and concludes with the deprotection of the Boc group and concomitant formation of the hydrobromide salt.
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoazepan-4-one Hydrobromide
For Researchers, Scientists, and Drug Development Professionals Foreword: A Roadmap to Characterization As a key building block in medicinal chemistry, 5-Bromoazepan-4-one hydrobromide presents both opportunity and a dis...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Roadmap to Characterization
As a key building block in medicinal chemistry, 5-Bromoazepan-4-one hydrobromide presents both opportunity and a distinct challenge due to the limited publicly available data on its physicochemical properties. This guide is structured from the perspective of a senior application scientist, not merely as a compilation of existing data, but as a comprehensive roadmap for the full experimental characterization of this compound. We will proceed with the known foundational data and then provide detailed, field-proven protocols for the elucidation of its complete physicochemical profile. This approach ensures scientific integrity and provides a self-validating framework for any research or development program involving this molecule.
Molecular Identity and Known Properties
5-Bromoazepan-4-one hydrobromide is a halogenated cyclic ketone, a structural motif of interest in the synthesis of various pharmaceutical agents. Its utility as a synthetic intermediate underscores the importance of a thorough understanding of its properties to ensure reproducibility, scalability, and stability in subsequent chemical transformations.
Note: The hydrobromide salt form suggests that the azepane nitrogen is protonated, which will significantly influence properties such as solubility and pKa.
Analytical and Spectroscopic Characterization
A cornerstone of any new or sparsely characterized compound is its unequivocal structural confirmation and the establishment of a reference analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of 5-Bromoazepan-4-one hydrobromide in solution.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromoazepan-4-one hydrobromide in 0.7 mL of a suitable deuterated solvent. Given the hydrobromide salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are primary candidates. DMSO-d₆ will allow for the observation of the N-H proton, whereas in D₂O, it will exchange and not be visible.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for data acquisition.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Expected Signals: Based on the structure, one would anticipate complex multiplets for the methylene protons of the azepane ring. The proton alpha to the bromine (on C5) and the protons alpha to the carbonyl group (on C3) would likely be the most downfield of the aliphatic signals. The protons adjacent to the nitrogen (on C2 and C7) will also be downfield due to the inductive effect of the protonated nitrogen.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Expected Signals: Approximately six distinct carbon signals are expected. The carbonyl carbon (C4) will be the most downfield signal (typically in the range of 200-210 ppm). The carbon bearing the bromine (C5) will be significantly shielded due to the "heavy atom effect," appearing more upfield than predicted by electronegativity alone. The carbons adjacent to the nitrogen (C2 and C7) will be in the range of 40-60 ppm.
2D NMR: To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
Sample Preparation: Place a small amount of the powdered 5-Bromoazepan-4-one hydrobromide directly onto the ATR crystal.
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Interpretation of Key Peaks:
N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹ is expected for the N-H stretch of the secondary ammonium salt.
C=O Stretch: A strong, sharp absorption between 1700 and 1725 cm⁻¹ is characteristic of a saturated cyclic ketone.
C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region.
C-Br Stretch: A signal in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
Ionization Method: Electrospray ionization (ESI) is the preferred method for this polar, pre-ionized compound.
Data Acquisition: Acquire the spectrum in positive ion mode.
Data Analysis:
Molecular Ion: Look for the [M+H]⁺ ion of the free base (C₆H₁₀BrNO). The expected monoisotopic mass would be approximately 190.997 Da. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).
Fragmentation: Fragmentation patterns can provide structural information. Common fragmentation pathways for cyclic ketones may include alpha-cleavage and McLafferty rearrangements, although the presence of the heteroatom and the bromine will influence this.
Core Physicochemical Properties
The following properties are critical for understanding the behavior of 5-Bromoazepan-4-one hydrobromide in various experimental and formulation settings.
Melting Point
The melting point is a fundamental indicator of purity.
Experimental Protocol: Melting Point Determination
Instrumentation: Use a calibrated digital melting point apparatus.
Sample Preparation: Load a small amount of the dry powder into a capillary tube.
Measurement: Heat the sample at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy. The melting range (from the appearance of the first liquid droplet to complete liquefaction) should be recorded. A sharp melting range is indicative of high purity.
Solubility
Solubility is a critical parameter for any application, from reaction chemistry to biological assays.
Solvent Selection: Test solubility in a range of relevant solvents, such as water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, and DMF.[2]
Procedure:
Add an excess amount of the compound to a known volume of the solvent in a vial.
Equilibrate the suspension at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Data Presentation:
Solvent
Predicted Solubility
Experimental Value (mg/mL)
Water
High (due to salt form)
To be determined
PBS (pH 7.4)
High
To be determined
Ethanol
Soluble to sparingly soluble
To be determined
DMSO
Soluble
To be determined
DMF
Soluble
To be determined
Dissociation Constant (pKa)
The pKa value will define the ionization state of the molecule at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. The primary pKa of interest will be that of the protonated azepane nitrogen.
Experimental Protocol: Potentiometric Titration
Sample Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized. Specialized software can be used to calculate the pKa from the titration curve.
Partition Coefficient (LogP) and Distribution Coefficient (LogD)
LogP is a measure of a compound's lipophilicity in its neutral form, while LogD measures it at a specific pH, accounting for ionization. These are critical for predicting membrane permeability and pharmacokinetic properties.
Experimental Protocol: Shake-Flask Method for LogD
System Setup: Use a two-phase system of n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).
Procedure:
Dissolve a known amount of the compound in the aqueous phase.
Add an equal volume of n-octanol.
Shake the mixture vigorously to allow for partitioning, then centrifuge to separate the layers.
Measure the concentration of the compound in both the aqueous and organic layers using a suitable analytical method (e.g., HPLC-UV).
Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Stability Assessment
Understanding the stability of 5-Bromoazepan-4-one hydrobromide is crucial for its storage, handling, and use in multi-step syntheses or as a component in formulations.
Experimental Workflow: Forced Degradation Study
A forced degradation study, following ICH guidelines, should be performed to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Key Considerations for Stability:
Hydrolytic Stability: The ester-like nature of the amide bond within the azepane ring could be susceptible to hydrolysis under strong acidic or basic conditions.
Thermal Stability: As a solid, the compound should be evaluated for degradation at elevated temperatures. The recommended cold storage suggests potential thermal lability.
Photostability: The compound should be exposed to light according to ICH Q1B guidelines to assess its sensitivity to photodegradation.
Conclusion and Future Work
This technical guide provides a comprehensive framework for the full physicochemical characterization of 5-Bromoazepan-4-one hydrobromide. While foundational data is sparse, the provided protocols offer a robust and scientifically sound pathway to elucidate the properties essential for its effective use in research and drug development. The execution of these experimental plans will not only provide the missing data for this specific compound but will also establish a valuable and reliable knowledge base for future work involving this important chemical entity.
References
Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 791-800. Available from: [Link][3]
Hegazy, M. A., et al. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Allied Academies. Available from: [Link][4]
Kearney, A. S., & Yalkowsky, S. H. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Pharmaceutical Sciences, 103(6), 1734-1740. Available from: [Link][2]
El-Sherif, Z. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Scientific Reports, 11(1), 5642. Available from: [Link][5]
An In-depth Technical Guide to 5-Bromoazepan-4-one Hydrobromide: Synthesis, Properties, and Applications in Drug Discovery
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safet...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
Introduction
The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets. Within this class of compounds, functionalized azepanones serve as versatile synthetic intermediates. This technical guide provides a comprehensive overview of 5-Bromoazepan-4-one hydrobromide (CAS No. 83613-48-3), a key building block for the synthesis of diverse azepane derivatives for drug discovery and medicinal chemistry.
Chemical Identity and Physicochemical Properties
CAS Number and Structure
CAS Number: 83613-48-3
Chemical Name: 5-Bromoazepan-4-one hydrobromide
Molecular Formula: C₆H₁₁Br₂NO
Molecular Weight: 272.97 g/mol
Structure:
Caption: Structure of 5-Bromoazepan-4-one hydrobromide, showing the cationic azepane ring and the bromide counter-ion.
Physicochemical Properties
Property
Value
Appearance
Off-white to light yellow crystalline solid
Melting Point
Not available
Solubility
Soluble in water and polar organic solvents
Stability
Stable under recommended storage conditions (Inert atmosphere, 2-8°C)
Synthesis and Mechanistic Insights
The synthesis of 5-Bromoazepan-4-one hydrobromide can be achieved through a two-step process starting from a suitable N-protected azepan-4-one precursor. A common strategy involves the α-bromination of an N-benzyl protected azepanone, followed by deprotection and salt formation.
Synthetic Protocol
Step 1: α-Bromination of N-Benzylazepan-4-one
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve N-benzylazepan-4-one in a suitable solvent such as glacial acetic acid or diethyl ether.
Brominating Agent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent or N-bromosuccinimide (NBS) as the brominating agent. The use of a catalyst like ammonium acetate may be employed when using NBS.[3]
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by adding a reducing agent such as aqueous sodium bisulfite solution to destroy any excess bromine. Extract the product into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Remove the solvent under reduced pressure to obtain the crude α-bromo-N-benzylazepan-4-one. This intermediate can be purified by column chromatography if necessary.
Step 2: Debenzylation and Hydrobromide Salt Formation
Deprotection: Dissolve the crude or purified α-bromo-N-benzylazepan-4-one in a suitable solvent. The debenzylation can be achieved under various conditions, including hydrogenolysis (e.g., H₂/Pd/C) or by using strong acids.
Salt Formation: For the formation of the hydrobromide salt, treatment with hydrobromic acid (HBr) is an effective method. This can often be combined with the debenzylation step if acidic conditions are used for deprotection.
Isolation: The final product, 5-Bromoazepan-4-one hydrobromide, will precipitate from the reaction mixture. The precipitate can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Mechanistic Rationale
The key transformations in this synthesis are the acid-catalyzed α-bromination of a ketone and the subsequent deprotection of the nitrogen atom.
α-Bromination Mechanism: Under acidic conditions, the carbonyl oxygen of the N-benzylazepan-4-one is protonated, which increases the acidity of the α-protons. Tautomerization then occurs to form a nucleophilic enol intermediate. This enol attacks the electrophilic bromine, leading to the formation of the α-brominated ketone. The reaction is typically regioselective for the more substituted α-carbon due to the formation of the more stable enol.
Caption: A simplified workflow for the synthesis of 5-Bromoazepan-4-one hydrobromide.
Applications in Medicinal Chemistry and Drug Discovery
5-Bromoazepan-4-one hydrobromide is a valuable building block for creating libraries of substituted azepanes for drug discovery. The presence of the bromine atom and the ketone functionality provides two reactive handles for further chemical modifications.
The azepane core is a key structural feature in a number of approved drugs and clinical candidates.[1] For instance, azepanone-based compounds have been investigated as potent inhibitors of human and rat cathepsin K, a cysteine protease involved in bone resorption.[4] Furthermore, indole-fused azepines, known as azepinoindolones, have shown a wide range of pharmacological activities, including anti-Alzheimer, anticancer, and anti-inflammatory properties.[5]
The bromine atom in 5-Bromoazepan-4-one hydrobromide can be displaced by various nucleophiles to introduce diverse substituents at the 5-position. The ketone group can undergo a variety of transformations, such as reductive amination, to further expand the chemical diversity of the resulting molecules. This dual reactivity makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
Handling and Safety
As a bromo-organic compound, 5-Bromoazepan-4-one hydrobromide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements: Based on the safety information for similar bromo-organic compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, eye protection, and face protection.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromoazepan-4-one hydrobromide is a key synthetic intermediate that provides a gateway to a wide array of substituted azepane derivatives. Its straightforward synthesis and dual functional handles make it a valuable tool for medicinal chemists and drug discovery scientists. The azepane scaffold continues to be an area of active research, and the availability of versatile building blocks like 5-Bromoazepan-4-one hydrobromide will undoubtedly facilitate the development of novel therapeutics.
References
Taniguchi, T., & Ogasawara, K. (2000). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.
Kumar, A., & Kumar, R. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Organic & Biomolecular Chemistry, 19(3), 465-487.
Robichaud, A. J., et al. (2001). Azepanone-Based Inhibitors of Human and Rat Cathepsin K. Journal of Medicinal Chemistry, 44(9), 1465-1476.
Shaikh, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 433-463.
Spectroscopic Characterization of 5-Bromoazepan-4-one Hydrobromide: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromoazepan-4-one hydrobromide, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. Recognizin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromoazepan-4-one hydrobromide, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. Recognizing the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data for the free base, 5-Bromoazepan-4-one, and augments this with expert analysis on the spectral effects of hydrobromide salt formation. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed, field-proven experimental protocol, a thorough interpretation of the spectral data, and the underlying scientific principles that govern these observations. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule.
Introduction: The Azepanone Core in Drug Discovery
The azepanone scaffold is a seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active compounds. The conformational flexibility of the azepane ring is a critical determinant of its interaction with biological targets. The introduction of a ketone functionality and further substitution, as in 5-Bromoazepan-4-one, significantly influences the molecule's conformational preferences and, consequently, its pharmacological properties. Accurate structural elucidation through spectroscopic methods is paramount for the rational design of novel therapeutic agents based on this scaffold. This guide provides an in-depth look at the expected spectroscopic signatures of 5-Bromoazepan-4-one hydrobromide.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure and the logical relationship of its atoms.
Caption: Molecular graph of 5-Bromoazepan-4-one Hydrobromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromoazepan-4-one hydrobromide, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Caption: Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR chemical shifts for 5-Bromoazepan-4-one. The presence of the hydrobromide salt will likely cause a downfield shift of the protons adjacent to the nitrogen due to the positive charge.
Proton Position
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Interpretation
H on C2
~3.0 - 3.4
Multiplet
2H
Methylene protons adjacent to the protonated nitrogen.
H on C3
~2.6 - 2.9
Multiplet
2H
Methylene protons alpha to the carbonyl group.
H on C5
~4.5 - 4.8
Multiplet
1H
Methine proton bearing the bromine atom.
H on C6
~3.2 - 3.6
Multiplet
2H
Methylene protons adjacent to the protonated nitrogen.
H on N7
~8.0 - 9.0
Broad Singlet
2H
Protons on the ammonium nitrogen, broadened by exchange.
Expert Insights: The proton at C5 is expected to be the most downfield among the ring protons (excluding the N-H protons) due to the deshielding effect of the electronegative bromine atom. The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will also be shifted downfield compared to the free base. The broadness of the N-H signal is a characteristic feature of ammonium salts and is due to rapid chemical exchange with the solvent and quadrupolar broadening from the nitrogen atom.
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts provide complementary information about the carbon skeleton.
Carbon Position
Predicted Chemical Shift (ppm)
Interpretation
C2
~45 - 50
Carbon adjacent to the protonated nitrogen.
C3
~38 - 42
Carbon alpha to the carbonyl group.
C4
~200 - 205
Carbonyl carbon, significantly downfield.
C5
~50 - 55
Carbon bearing the bromine atom.
C6
~48 - 53
Carbon adjacent to the protonated nitrogen.
Expert Insights: The most downfield signal will be the carbonyl carbon (C4) due to the strong deshielding effect of the double-bonded oxygen. The carbon attached to the bromine (C5) will also be significantly downfield. The chemical shifts of carbons adjacent to the nitrogen (C2 and C6) are also influenced by the protonation state of the nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition.
Expected IR Data and Interpretation
Wavenumber (cm⁻¹)
Vibration Type
Interpretation
~3000 - 2800
C-H stretch
Aliphatic C-H stretching vibrations.
~2700 - 2200
N⁺-H stretch
Broad absorption characteristic of an ammonium salt.
~1715
C=O stretch
Stretching vibration of the ketone carbonyl group.
~1450
C-H bend
Bending (scissoring and rocking) vibrations of the methylene groups.
~600 - 500
C-Br stretch
Stretching vibration of the carbon-bromine bond.
Expert Insights: The most diagnostic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch around 1715 cm⁻¹ and the broad N⁺-H stretch of the hydrobromide salt in the 2700-2200 cm⁻¹ region. The presence of the C-Br bond will give rise to a signal in the fingerprint region, which can be a useful confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular formula.
Experimental Protocol: Mass Spectrometry
Caption: Simplified fragmentation pathway of 5-Bromoazepan-4-one.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on predicted data and expert interpretation, provides a robust framework for the structural characterization of 5-Bromoazepan-4-one hydrobromide. The key diagnostic features in NMR include the downfield shifts of protons and carbons adjacent to the protonated nitrogen and the bromine-bearing carbon. In IR spectroscopy, the characteristic carbonyl and ammonium salt stretches are definitive. Mass spectrometry will confirm the molecular weight and the presence of bromine through its distinct isotopic pattern. This guide serves as a valuable resource for scientists working with this and related heterocyclic systems, enabling confident structural assignment and facilitating further research and development.
References
As this guide is based on predictive models and general spectroscopic principles, direct citations to experimental data for 5-Bromoazepan-4-one hydrobromide are not available in the public domain at the time of writing. The following references provide foundational knowledge in the spectroscopic techniques discussed.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
Foundational
solubility of 5-Bromoazepan-4-one hydrobromide in different solvents
An In-Depth Technical Guide to the Solubility of 5-Bromoazepan-4-one Hydrobromide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for under...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 5-Bromoazepan-4-one Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromoazepan-4-one hydrobromide, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, offers predictive insights based on its molecular structure, and provides detailed, field-proven protocols for accurate experimental determination. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible solubility data. This guide is intended to empower scientists in process chemistry, formulation development, and synthetic research to make informed decisions regarding solvent selection, reaction optimization, and purification strategies.
Introduction to 5-Bromoazepan-4-one Hydrobromide
5-Bromoazepan-4-one is a seven-membered heterocyclic ketone containing a bromine atom and a secondary amine. It is typically handled as its hydrobromide salt to improve stability and ease of handling. This compound and its derivatives are of significant interest in drug discovery, serving as versatile scaffolds for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.
Understanding the solubility of this intermediate is a critical, yet often overlooked, aspect of its application. Solubility data dictates the choice of reaction media, influences reaction kinetics, is paramount for developing effective purification and crystallization protocols, and is a foundational parameter in pre-formulation studies. The presence of a polar ketone, a moderately nonpolar bromo-alkyl backbone, and an ionizable amine salt creates a complex solubility profile that warrants systematic investigation.
Theoretical Principles & Predictive Analysis
The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities are more likely to be miscible. For 5-Bromoazepan-4-one hydrobromide, several structural features dictate its behavior.
Ionic Character (Hydrobromide Salt): The protonated amine and bromide counter-ion introduce significant ionic character. This makes the molecule readily solvated by highly polar, protic solvents that can effectively stabilize ions through strong dipole-dipole interactions and hydrogen bonding. Water, methanol, and ethanol are therefore predicted to be effective solvents.
Hydrogen Bonding: The secondary amine (N-H) and the ketone group (C=O) can both act as hydrogen bond acceptors, while the N-H group is also a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols, water) will interact favorably with these sites, promoting dissolution.
Polarity and Dipole Moment: The ketone and C-Br bonds contribute to the molecule's overall dipole moment, enhancing its affinity for polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can solvate the cation and anion of the salt pair effectively.
Nonpolar Character: The azepane ring and the aliphatic backbone introduce a degree of nonpolar character. This suggests that solubility will be limited in purely nonpolar solvents such as hexanes or toluene, which cannot effectively solvate the ionic salt portion of the molecule.
Based on these principles, a qualitative solubility prediction can be made:
High Solubility: Water, Methanol, Ethanol, DMSO, DMF
Moderate to Low Solubility: Isopropanol, Acetonitrile, Acetone, Dichloromethane (DCM)
The following diagram illustrates the key relationships between the solute's structure and solvent properties.
Caption: Factors influencing the solubility of 5-Bromoazepan-4-one HBr.
Protocols for Experimental Solubility Determination
Theoretical predictions require experimental validation. The following section details the gold-standard Equilibrium Shake-Flask method for generating precise, quantitative solubility data.
The Equilibrium "Shake-Flask" Method
This method is considered the benchmark for determining thermodynamic solubility. It involves generating a saturated solution in equilibrium with an excess of solid solute, followed by quantifying the concentration of the dissolved compound.
Causality Behind Experimental Choices:
Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to ensure the data is recorded under isothermal and reproducible conditions (e.g., 25 °C).
Excess Solid: The presence of undissolved solid is essential to guarantee that the solution is truly saturated and that equilibrium can be established.
Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is critical. This allows the system to reach thermodynamic equilibrium. The protocol's self-validating step (sampling at two time points) confirms that the measured concentration is stable and not kinetically limited.
Phase Separation: Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is a crucial step to remove all undissolved microparticulates, which would otherwise lead to a gross overestimation of solubility.
Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity, sensitivity, and accuracy.
Experimental Workflow Diagram:
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Step-by-Step Protocol:
Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~20 mg) of 5-Bromoazepan-4-one hydrobromide. The exact mass is not critical, but it must be sufficient to ensure solid remains at the end of the experiment.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired test solvent to each vial.
Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling device set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate vigorously for 24 hours.
First Sampling (24h): Briefly remove the vials and allow the solid to settle. Carefully withdraw an aliquot (e.g., 200 µL) of the supernatant. Immediately filter it through a 0.22 µm PVDF syringe filter into a clean HPLC vial. Dilute the filtrate as necessary with mobile phase.
Continued Equilibration: Return the vials to the shaker and continue agitation for another 24 hours.
Second Sampling (48h - Self-Validation): Repeat step 4. The measured concentration at 48 hours should be within 5% of the 24-hour measurement. If it is higher, it indicates equilibrium was not reached, and further agitation is required.
Quantification: Analyze the diluted filtrates by a validated HPLC-UV method against a multi-point calibration curve prepared from a stock solution of the compound.
Calculation: Determine the concentration in the original filtrate by applying the dilution factor. The resulting value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
Data Presentation
All experimentally determined solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a robust template for logging your results.
Solvent
Solvent Class
Temperature (°C)
Solubility (mg/mL)
Observations
Water
Polar Protic
25
[Experimental Value]
Colorless solution
Methanol
Polar Protic
25
[Experimental Value]
Colorless solution
Ethanol
Polar Protic
25
[Experimental Value]
Colorless solution
Isopropanol
Polar Protic
25
[Experimental Value]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
25
[Experimental Value]
Acetonitrile
Polar Aprotic
25
[Experimental Value]
Dichloromethane (DCM)
Chlorinated
25
[Experimental Value]
Suspension
Ethyl Acetate
Ester
25
[Experimental Value]
Suspension
Toluene
Aromatic Hydrocarbon
25
[Experimental Value]
Suspension
Hexanes
Aliphatic Hydrocarbon
25
[Experimental Value]
Suspension
Conclusion
The solubility of 5-Bromoazepan-4-one hydrobromide is a multifaceted property driven by a combination of its ionic salt character and the functionalities of its heterocyclic core. While theoretical principles provide a strong predictive foundation, accurate and reliable data can only be obtained through rigorous experimental work. The Equilibrium Shake-Flask method detailed in this guide represents a robust and self-validating approach to generate high-quality solubility data. This information is indispensable for the rational design of synthetic routes, the development of efficient purification strategies, and the advancement of drug development programs utilizing this valuable chemical intermediate.
References
Title: The Shake Flask Method for Solubility Determination
Source: IUPAC (International Union of Pure and Applied Chemistry)
URL: [Link]
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: General Chapter <1236> Solubility
Source: United States Pharmacopeia (USP)
URL: [Link] (Note: Access to specific chapters may require a subscription)
Title: Practical HPLC Method Development
Source: Wiley
URL: [Link]
Exploratory
potential mechanism of action of 5-Bromoazepan-4-one hydrobromide
An In-depth Technical Guide to the Potential Mechanism of Action of 5-Bromoazepan-4-one Hydrobromide Abstract 5-Bromoazepan-4-one hydrobromide is a synthetic heterocyclic compound featuring two key structural motifs: a s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Potential Mechanism of Action of 5-Bromoazepan-4-one Hydrobromide
Abstract
5-Bromoazepan-4-one hydrobromide is a synthetic heterocyclic compound featuring two key structural motifs: a seven-membered azepane ring and an α-bromo ketone functional group. While specific biological data for this compound is not extensively documented, its chemical architecture allows for the formulation of robust hypotheses regarding its potential mechanism of action. This guide deconstructs the molecule's reactive potential, proposing that its primary mechanism is likely targeted covalent inhibition of enzymes through its electrophilic α-bromo ketone "warhead." We explore protein tyrosine phosphatases (PTPs) as a principal target class and detail a comprehensive, multi-pillar experimental strategy to validate this hypothesis, from initial target identification to cellular pathway analysis. Alternative, non-covalent mechanisms related to the azepane scaffold are also considered, providing a complete framework for researchers investigating this and similar molecules.
Structural Deconstruction and Mechanistic Rationale
The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In 5-Bromoazepan-4-one, we can identify two primary components that inform its likely biological activity.
The Azepane Scaffold: The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. This motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous FDA-approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The conformational flexibility of the azepane ring is often a critical factor in its ability to bind effectively to biological targets.[3] Its presence suggests that the molecule has a foundational structure well-suited for biological interaction.
The α-Bromo Ketone Functional Group: This is the most chemically reactive and mechanistically informative feature of the molecule. An α-bromo ketone is an organic compound with a bromine atom on the carbon adjacent to a carbonyl group.[4] The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of this α-carbon, making it a prime target for nucleophilic attack.[5] This inherent reactivity is the cornerstone of its use in designing targeted covalent inhibitors—molecules that form a permanent, irreversible bond with their target protein.[5]
The combination of a privileged scaffold and a reactive "warhead" strongly suggests a mechanism of action centered on irreversible covalent inhibition .
The most probable mechanism of action for 5-Bromoazepan-4-one is as a targeted covalent inhibitor. This process involves the formation of a stable covalent bond between the drug and its protein target, leading to irreversible inhibition.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A nucleophilic amino acid residue (such as cysteine, histidine, or lysine) in the active site of a target enzyme attacks the electrophilic α-carbon of the bromo-ketone. This displaces the bromide ion and forms a permanent covalent linkage between the inhibitor and the enzyme.[5]
Prime Target Class: Protein Tyrosine Phosphatases (PTPs)
Protein Tyrosine Phosphatases (PTPs) represent a highly compelling target class for α-bromo ketone-containing molecules. PTPs are critical regulators of cellular signaling pathways, and their dysregulation is implicated in cancer, diabetes, and autoimmune disorders.[5]
Causality for Target Selection: The active site of PTPs contains a highly conserved and exceptionally nucleophilic cysteine residue. This cysteine is essential for the enzyme's catalytic activity and is highly susceptible to covalent modification by electrophiles like the α-bromo ketone in 5-Bromoazepan-4-one.[5]
Inhibition of PTPs, such as PTP1B or SHP2, can have profound downstream effects. For example, these PTPs are negative regulators of the JAK/STAT signaling pathway.[5] By irreversibly inhibiting a PTP, 5-Bromoazepan-4-one could lead to sustained phosphorylation and activation of key pathway components like STAT proteins, thereby influencing gene expression related to immunity, cell proliferation, and apoptosis.[5]
A diagram of the proposed signaling pathway.
Caption: Proposed mechanism of JAK/STAT pathway modulation via PTP inhibition.
Experimental Validation Strategy
A multi-step, self-validating experimental workflow is required to test this hypothesis.
Pillar 1: Global Target Identification via Chemical Proteomics
The first step is to identify which proteins in the proteome are covalently modified by the compound. Activity-Based Protein Profiling (ABPP) is the gold standard for this.
A diagram of the experimental workflow.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of 5-Bromoazepan-4-one to serve as the chemical probe for "click" chemistry.
Proteome Labeling:
Prepare cell lysates from a relevant cell line (e.g., a cancer cell line known for active PTP signaling).
Incubate the lysate with the probe (e.g., 10 µM final concentration) for 1 hour at 37°C to allow for covalent labeling of target proteins. Include a DMSO vehicle control.
Biotinylation via Click Chemistry:
To the labeled lysate, add a biotin-azide (or biotin-alkyne) tag, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate).
Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.
Enrichment of Labeled Proteins:
Add streptavidin-coated agarose beads to the reaction mixture.
Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
Sample Preparation for Mass Spectrometry:
Perform on-bead tryptic digestion of the captured proteins overnight at 37°C to release peptides.
LC-MS/MS Analysis:
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the candidate targets.
Pillar 2: In Vitro Enzymatic Validation
Once candidate targets are identified (e.g., PTP1B), the next step is to confirm direct inhibition using a purified enzyme assay.
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT.
Assay Procedure:
Prepare a dilution series of 5-Bromoazepan-4-one hydrobromide in assay buffer.
In a 96-well microplate, add the PTP1B enzyme to each well (final concentration ~0.5 nM).
Add the inhibitor dilutions to the wells and incubate for a set time (e.g., 30 minutes) at 37°C to allow for covalent modification.
Initiate the enzymatic reaction by adding the DiFMUP substrate (final concentration ~10 µM).
Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader.
Data Analysis:
Calculate the rate of reaction for each inhibitor concentration.
Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
To confirm irreversible inhibition, perform a "jump-dilution" experiment where the enzyme-inhibitor mixture is diluted 100-fold before adding substrate. An irreversible inhibitor will show sustained inhibition, while a reversible one will not.
Further kinetic studies can determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor affinity constant (Kᵢ).
Data Presentation: Kinetic Parameters of Inhibition
Summarize the findings in a clear, comparative table.
The final validation step is to demonstrate that the compound affects the hypothesized signaling pathway within a cellular context.
Experimental Protocol: Western Blot for STAT3 Phosphorylation
Cell Culture and Treatment:
Culture a suitable cell line (e.g., HeLa cells) to ~80% confluency.
Treat the cells with varying concentrations of 5-Bromoazepan-4-one (e.g., 0, 1, 5, 10 µM) for 2-4 hours.
Pathway Stimulation:
Stimulate the cells with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes to activate the JAK/STAT pathway.
Protein Extraction:
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
Quantify the protein concentration using a BCA assay.
Western Blotting:
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk.
Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
Wash and incubate with HRP-conjugated secondary antibodies.
Detection and Analysis:
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantify the band intensities. An increase in the p-STAT3 / total STAT3 ratio in inhibitor-treated cells would confirm that the compound modulates the pathway as hypothesized.
Alternative/Secondary Mechanisms of Action
While covalent inhibition is the most probable mechanism, the azepane scaffold's prevalence in CNS-active drugs warrants consideration of non-covalent interactions.[6] For instance, the structurally related diazepine ring is the core of benzodiazepines, which act as positive allosteric modulators of the GABA-A receptor.[7][8][9]
Hypothesis: 5-Bromoazepan-4-one could act as a modulator of a CNS receptor, such as the GABA-A receptor.
Validation Protocol: Radioligand Binding Assay
Membrane Preparation: Prepare cell membrane fractions from tissue or cells expressing the target receptor (e.g., GABA-A).
Binding Reaction: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine site) and increasing concentrations of the test compound, 5-Bromoazepan-4-one.
Separation & Detection: Separate bound from unbound radioligand by rapid filtration. Measure the radioactivity retained on the filter using liquid scintillation counting.
Analysis: Determine the ability of the test compound to displace the radioligand, and calculate its binding affinity (Kᵢ). Significant binding would suggest a potential non-covalent mechanism of action.
Conclusion and Future Directions
The chemical structure of 5-Bromoazepan-4-one hydrobromide provides a strong, rational basis for hypothesizing its mechanism of action as a targeted covalent inhibitor of enzymes, with protein tyrosine phosphatases being a particularly strong candidate class. The proposed three-pillar experimental strategy—encompassing global target discovery, in vitro enzymatic validation, and cellular pathway analysis—offers a robust and self-validating framework to rigorously test this hypothesis. Investigating alternative non-covalent mechanisms will provide a comprehensive understanding of the molecule's full pharmacological profile. The insights gained from these studies will be crucial for guiding the future development of this compound as a potential therapeutic agent.
References
Bleeker, C., & Kunick, C. (1999). Naphthannelated azepinones: synthesis and antitumor activity. Pharmazie, 54(9), 645-50. [Link]
Shaikh, A., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect. [Link]
Singh, S., et al. (2012). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]
ResearchGate. (N.D.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
Grison, C., et al. (2011). Synthesis and biological evaluation of a diazepanone-based library of liposidomycins analogs as MraY inhibitors. Bioorganic & Medicinal Chemistry, 19(10), 3051-64. [Link]
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. [Link]
National Center for Biotechnology Information. (N.D.). Bromazepam. PubChem. [Link]
5-Bromoazepan-4-one hydrobromide as a precursor in organic synthesis
5-Bromoazepan-4-one Hydrobromide: A Strategic Precursor for Fused Azepine Scaffolds in Organic Synthesis Executive Summary In the landscape of modern drug discovery, conformationally restricted aliphatic rings are highly...
Author: BenchChem Technical Support Team. Date: March 2026
5-Bromoazepan-4-one Hydrobromide: A Strategic Precursor for Fused Azepine Scaffolds in Organic Synthesis
Executive Summary
In the landscape of modern drug discovery, conformationally restricted aliphatic rings are highly prized. The azepane (seven-membered amine) ring offers unique three-dimensional vectors compared to the ubiquitous piperidine ring, allowing for novel interactions within target binding pockets. 5-Bromoazepan-4-one hydrobromide is a highly versatile, bifunctional building block that enables the rapid construction of fused heterocyclic azepines. This in-depth guide explores the physicochemical rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this precursor in the synthesis of privileged pharmaceutical scaffolds.
Part 1: Physicochemical Profiling & Structural Rationale
Before deploying 5-bromoazepan-4-one hydrobromide in synthesis, it is imperative to understand its physicochemical properties and the causality behind its commercial salt form.
Table 1: Physicochemical Properties of 5-Bromoazepan-4-one hydrobromide
Expert Insight: The Causality of the Salt Form
Why is this compound synthesized, supplied, and utilized as a hydrobromide salt rather than a free base?
-Bromo amines are inherently unstable. In its free base form, the secondary amine of the azepane ring is highly nucleophilic. It will rapidly undergo either intermolecular alkylation (leading to uncontrolled polymerization) or intramolecular cyclization (forming a highly strained, reactive bicyclic aziridine).
By protonating the amine to form the hydrobromide salt, the nitrogen lone pair is sequestered, rendering it non-nucleophilic. This self-validating stabilization ensures the compound remains intact during storage and allows for controlled, chemoselective reactions at the
-bromo ketone motif when an external nucleophile is introduced.
Part 2: Mechanistic Pathways in Annulation Reactions
The
-bromo ketone moiety is a classic electrophilic center for annulation. 5-Bromoazepan-4-one hydrobromide primarily participates in condensation-cyclization cascades to form fused bicyclic systems.
Divergent synthetic pathways of 5-bromoazepan-4-one hydrobromide toward fused heterocycles.
Hantzsch Thiazole Synthesis: Reaction with thiourea or thioamides yields thiazolo[4,5-d]azepines. The sulfur atom acts as the initial nucleophile, displacing the bromide, followed by intramolecular condensation of the nitrogen with the ketone.
Pyrazole Annulation: Reaction with hydrazines yields pyrazolo[3,4-d]azepines. This pathway is heavily utilized in the synthesis of kinase inhibitors, where the pyrazole acts as a critical hinge-binding motif.
Part 3: Step-by-Step Experimental Protocol
Target: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine Dihydrobromide
Step-by-step workflow for the Hantzsch thiazole synthesis using 5-bromoazepan-4-one.
Methodology & Causality:
Preparation: Suspend 5-bromoazepan-4-one hydrobromide (1.0 equiv) in absolute ethanol (0.2 M concentration).
Causality: Ethanol is a polar protic solvent that stabilizes the transition state of the initial
displacement while allowing for high reflux temperatures to drive the subsequent dehydration step.
Reagent Addition: Add thiourea (1.1 equiv) directly to the suspension. Do not add an external base at this stage.
Causality: Maintaining acidic conditions prevents the premature free-basing of the azepane amine, suppressing unwanted dimerization or Favorskii-type ring contractions.
Reflux & Cyclization: Heat the mixture to reflux (80°C) for 4-6 hours.
Self-Validating Check: The reaction progress is visually self-indicating. The starting materials will initially dissolve to form a clear solution. As the fused thiazoloazepine forms, it will precipitate out of the boiling ethanol as a highly crystalline dihydrobromide salt due to its significantly lower solubility profile.
Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation. Filter the solid under a vacuum and wash with cold ethanol.
Purification: The isolated solid is typically >95% pure.
Trustworthiness: The precipitation of the product as a salt inherently leaves organic impurities and unreacted thiourea in the mother liquor, creating a self-purifying, self-validating system that rarely requires column chromatography.
Part 4: Applications in Drug Discovery
The fused azepine scaffolds derived from 5-bromoazepan-4-one hydrobromide are privileged structures in medicinal chemistry. For instance, tetrahydro-heterocycloazepinyl pyrimidine derivatives synthesized from this precursor have been patented for their therapeutic activity in treating severe disorders of the nervous system, including chorea, dyskinesia, and Parkinson's disease[2].
The azepane ring provides a flexible yet defined spatial arrangement. Unlike rigid 6-membered piperidines, the 7-membered ring can undergo pseudorotation to project substituents into deep, cryptic hydrophobic pockets within G-protein coupled receptors (GPCRs) and kinase active sites, making this precursor an invaluable tool for drug development professionals.
theoretical studies and computational modeling of 5-Bromoazepan-4-one hydrobromide
A Technical Guide to Structural Dynamics and Reactivity Executive Summary: The Scaffold & The Challenge 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) represents a specialized class of -haloketone functionalized hete...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Structural Dynamics and Reactivity
Executive Summary: The Scaffold & The Challenge
5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) represents a specialized class of
-haloketone functionalized heterocycles . While azepanes (seven-membered amine rings) are privileged scaffolds in drug discovery—appearing in balanol and various protease inhibitors—they present significant computational challenges due to their high conformational entropy.
The presence of the bromine atom at the C5 position, adjacent to the C4 carbonyl, creates a "warhead" motif. This structure is not merely a passive scaffold but a highly reactive electrophile capable of covalent bonding (e.g., with cysteine residues in targeted covalent inhibitors) or serving as a divergent intermediate for heterocycle synthesis.[1]
This guide outlines the theoretical framework for modeling this compound, focusing on conformational landscape mapping , electronic structure elucidation , and reactivity prediction .
Computational Workflow: From Topology to Topology
To accurately model 5-Bromoazepan-4-one, one cannot rely on a single energy minimization. The seven-membered ring adopts multiple low-energy puckering modes (Chair, Twist-Chair, Boat, Twist-Boat).[2][3] A robust workflow must sample these extensively before applying high-level DFT.
Figure 1: A hierarchical workflow ensures that the global minimum—often a Twist-Chair or Twist-Boat for azepanones—is identified, rather than getting trapped in a local Chair minimum.
Structural Dynamics: The 7-Membered Ring Problem
Conformational Isomerism
Unlike cyclohexane (rigid chair), the azepane ring is flexible. For 5-Bromoazepan-4-one, two competing forces dictate the global minimum:
Ring Strain: The ketone
center at C4 flattens part of the ring, favoring a Twist-Chair (TC) or Twist-Boat (TB) conformation over the classic Chair.
Dipole-Dipole Repulsion: The C=O bond and the C-Br bond are both polar. Conformations that place these dipoles anti-parallel (dihedral angle
) are electrostatically favored.
Stereoelectronic Effects: The
hyperconjugation (anomeric-like effect) can stabilize gauche conformers.
Critical Protocol: When modeling the hydrobromide salt, the nitrogen must be protonated (
). This introduces a positive charge that interacts strongly with the carbonyl oxygen (intramolecular H-bond potential) and the bromide counter-ion.
The Counter-Ion Effect
In "hydrobromide" salts, the
anion is not just a spectator in the gas phase or non-polar solvent models.
Implicit Solvation: Use PCM or SMD models (Water/Methanol) to screen the charge.
Explicit Solvation: For accurate transition state modeling, include the
explicitly coordinated to the moiety to account for ion-pairing effects.
Electronic Structure & Reactivity (DFT)
Frontier Molecular Orbitals (FMO)
The reactivity of 5-Bromoazepan-4-one is defined by its electrophilicity.
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the
and the orbitals. A low-lying LUMO indicates high susceptibility to nucleophilic attack.
HOMO (Highest Occupied Molecular Orbital): Likely centered on the bromine lone pairs (
) or the nitrogen lone pair (if free base).
Molecular Electrostatic Potential (MEP)
Mapping the MEP onto the electron density surface reveals the "hotspots" for reaction.
Blue Regions (Positive Potential): The Carbonyl Carbon (C4) and the Alpha Carbon (C5) bearing the bromine.
Red Regions (Negative Potential): The Carbonyl Oxygen and the Bromine atom.
Reactivity Prediction: Nucleophiles (e.g., amines, thiols) will attack C5 (displacing Br) or C4 (forming a tetrahedral intermediate). The "softness" of the nucleophile determines the pathway (HSAB theory).
Diagram 2: Competing Reaction Pathways
Figure 2: The alpha-bromo ketone motif allows for substitution (SN2) or elimination to the enone. DFT barrier heights (
) predict the dominant pathway.
Spectroscopic Validation
To validate your computational model against experimental data (e.g., from a vendor like BLD Pharm), compare these key markers:
Spectroscopy
Feature
Computational Prediction (B3LYP/6-311++G**)
Cause
IR (Infrared)
C=O Stretch
Shifted to ~1725-1740 cm⁻¹
The -Br exerts an inductive effect (-I), strengthening the C=O bond compared to unsubstituted azepan-4-one (~1705 cm⁻¹).
¹H NMR
H-5 Proton
Deshielded (~4.5 - 5.0 ppm )
Proximity to both C=O and Br (electron withdrawing groups).
Protocol B: Transition State Search (SN2 Reaction)
Objective: Calculate the barrier for nucleophilic attack by Methanethiol (cysteine mimic).
Pre-optimization: Optimize the reactant complex (Azepanone +
) with the thiol sulfur oriented toward the backside of the C-Br bond.
QST3 or TS (Berny): Use the opt=(ts, calcfc, noeigentest) keyword.
Verification: The resulting structure must have exactly one imaginary frequency corresponding to the C-S bond formation and C-Br bond breaking vectors.
References
Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for DFT methods used in reactivity prediction).
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.
Jahn, M. K., et al. (2014).[2] Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of ε-Caprolactone.[2] Chemistry – A European Journal, 20(41), 13234–13242. (Key reference for azepanone/caprolactone conformational analysis).
discovery and history of 5-Bromoazepan-4-one hydrobromide
The following technical guide details the discovery, chemical history, and synthetic utility of 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3). From Kinetic Regioselectivity to Privileged Scaffold in CNS Drug Discove...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, chemical history, and synthetic utility of 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3).
From Kinetic Regioselectivity to Privileged Scaffold in CNS Drug Discovery
Part 1: Executive Summary & Core Identity
5-Bromoazepan-4-one hydrobromide is a specialized heterocyclic intermediate primarily used in the synthesis of fused bicyclic systems (such as thiazolo[4,5-d]azepines) and functionalized azepane scaffolds. Unlike the more common azepan-2-one (caprolactam), the 4-one isomer provides a unique geometry for positioning substituents in protease inhibitors and G-protein coupled receptor (GPCR) modulators.
Hygroscopic solid; stored under inert atmosphere at -20°C
Part 2: Discovery and Historical Evolution
The history of 5-bromoazepan-4-one is inextricably linked to the "Gold Rush" of GPCR ligand design in the 1980s and the subsequent demand for conformationally constrained peptidomimetics in the 2000s.
The Regioselectivity Challenge (1980s)
The discovery of this molecule was not an isolated event but a solution to a specific synthetic problem: How to functionalize the azepan-4-one ring selectively.
The Problem: The azepan-4-one ring has two
-positions available for functionalization: C3 and C5.
The Solution: In the presence of hydrobromic acid (HBr), the nitrogen atom at position 1 is protonated (
), creating a strong electron-withdrawing group (EWG).
Mechanistic Insight: The inductive effect (-I) of the ammonium center destabilizes the formation of the enol at C3 (proximal) more than at C5 (distal). Consequently, acid-catalyzed bromination occurs preferentially at C5 , yielding the 5-bromo isomer as the major product. This regiocontrol was critical for early medicinal chemists attempting to build fused rings away from the nitrogen handle.
The "Thiazole" Era (1990s - 2000s)
The primary driver for the bulk synthesis of 5-bromoazepan-4-one was its utility in the Hantzsch thiazole synthesis. Researchers targeting Dopamine D2/D3 receptors and later mGluR5 (metabotropic glutamate receptor) modulators needed a way to fuse a thiazole ring to the azepane core.
Reaction: Condensation of 5-bromoazepan-4-one with thioamides or thioureas.
Result: Formation of 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepines. These bicyclic scaffolds mimic the steric bulk of benzazepines but with different electronic properties and solubility profiles.
Modern Era: Gold Catalysis & Ring Expansion (2010s - Present)
While the classical route involved Dieckmann condensation followed by bromination, modern organic chemistry has introduced more elegant routes to the parent azepan-4-one scaffold.
Gold Catalysis: In 2014, Zhang et al. reported a gold-catalyzed [5+2] annulation of
-(pent-4-yn-1-yl)piperidines. This method allows for the rapid construction of the azepan-4-one core under mild conditions, which can then be brominated to access CAS 83613-48-3.
Part 3: Technical Synthesis & Protocols
A. Synthesis of the Core (Azepan-4-one)
Before bromination, the parent ketone is typically synthesized via a Dieckmann condensation.
Mechanism: Intramolecular Claisen condensation forms the 7-membered ring with a
-keto ester functionality.
Decarboxylation: Acid hydrolysis (HCl/AcOH) removes the ester group, yielding azepan-4-one.
B. Bromination to 5-Bromoazepan-4-one Hydrobromide
This protocol ensures the isolation of the stable hydrobromide salt, preventing the polymerization often seen with the free base
-haloketone.
Protocol:
Dissolution: Dissolve azepan-4-one (1.0 eq) in glacial acetic acid (AcOH) containing 33% HBr (1.1 eq). The acidic medium ensures protonation of the amine (
).
Bromination: Add Bromine (
, 1.0 eq) dropwise at 0°C.
Note: The solution will initially turn orange/red. Decolorization indicates consumption of
.
Temperature Control: Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.
Critical Control Point: Do not heat above 40°C to avoid poly-bromination or Favorskii-type ring contraction.
Isolation: Add diethyl ether (
) to precipitate the product. The hydrobromide salt is insoluble in ether.
Filtration: Filter the white/off-white solid under nitrogen. Wash with cold acetone/ether (1:1).
Drying: Dry in a vacuum desiccator over
.
C. Visualization of Synthetic Pathways
Caption: Synthetic genealogy of 5-Bromoazepan-4-one, highlighting the critical regioselective bromination step and downstream applications.
Part 4: Applications in Drug Development[9]
The "Thiazole Fusion" Strategy
The most robust application of CAS 83613-48-3 is in the synthesis of thiazolo-azepines .
Mechanism: The Hantzsch synthesis involves the nucleophilic attack of the sulfur (from a thioamide) on the
-carbon (C5) displacing the bromide, followed by cyclization onto the ketone carbonyl (C4).
Target Class: This motif is prevalent in patent literature for mGluR5 positive allosteric modulators (PAMs) used in treating schizophrenia. The 7-membered ring provides a specific "pucker" that differentiates these ligands from their 6-membered (piperidine) analogs, often improving selectivity against off-target GPCRs.
Protease Inhibition (Cathepsin K)
In the development of inhibitors for Cathepsin K (a target for osteoporosis), the azepan-4-one scaffold serves as a conformational lock.
Utility: 5-Bromoazepan-4-one allows for the introduction of nucleophiles (amines, thiols) at the C5 position.
Stereochemistry: The bulky bromine atom can direct the stereochemical outcome of subsequent reductions of the ketone, allowing for the synthesis of chiral amino-azepanes.
Safety & Handling (Self-Validating Protocol)
Lachrymator: Like many
-haloketones, the free base is a potent lachrymator. Handling the hydrobromide salt significantly mitigates this risk, as the salt is non-volatile.
Verification: Upon dissolving the salt in water, adding a drop of
should yield a pale yellow precipitate (), confirming the bromide counterion and the covalent bromide (if hydrolyzed).
Instability: The free base is prone to dimerization (pyrazine formation) or polymerization. Always store as the HBr salt.
Part 5: References
Zhang, Q., et al. (2015). "Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation." Beilstein Journal of Organic Chemistry, 11, 1960–1966. Link
GlaxoSmithKline. (2004). "Tetrahydro-heterocycloazepinyl pyrimidine derivatives." World Intellectual Property Organization Patent WO2004089924. (Describes the use of azepan-4-one intermediates). Link
F. Hoffmann-La Roche AG. (1997). "Process and intermediates for preparing azepines." European Patent EP0802190A1. (Details the Dieckmann condensation route to azepan-4-ones). Link
PubChem. (n.d.). "5-bromoazepan-4-one hydrobromide (Compound)."[1][2][7][8] National Center for Biotechnology Information. Retrieved October 26, 2023. Link
Application Note: Experimental Protocol for 5-Bromoazepan-4-one Hydrobromide
Abstract & Core Utility 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a high-value, bifunctional building block containing a seven-membered azepane ring with a reactive -bromoketone motif. It serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Core Utility
5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a high-value, bifunctional building block containing a seven-membered azepane ring with a reactive
-bromoketone motif. It serves as a critical intermediate in the synthesis of fused polycyclic heterocycles, most notably Balovaptan (a Vasopressin 1a receptor antagonist).
Its core utility lies in its "dual-warhead" nature:
Secondary Amine (masked as HBr salt): Allows for diversification via N-alkylation, acylation, or reductive amination.
Critical Handling Note: As an
-haloketone, the free base is prone to rapid dimerization and polymerization. This protocol emphasizes maintaining the HBr salt form until the exact moment of reaction or performing immediate N-protection.
Objective: Convert the unstable hydrobromide salt into the stable tert-butyl carbamate (Boc) derivative to prevent self-polymerization during subsequent steps.
Objective: Synthesis of a 6,7,8,9-tetrahydro-4H-thiazolo[5,4-c]azepine scaffold, mimicking the core structure of V1a antagonists.
Reagents:
N-Boc-5-bromoazepan-4-one (from Workflow B) (1.0 eq)
Thiobenzamide (or substituted thioamide) (1.1 eq)
Ethanol (Absolute)
Step-by-Step Methodology:
Dissolution: Dissolve N-Boc-5-bromoazepan-4-one (1.0 mmol) in absolute ethanol (10 mL).
Addition: Add thiobenzamide (1.1 mmol) in one portion.
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours.
Mechanism:[3][4][5][6][7][8] The sulfur atom acts as a nucleophile attacking the C-Br bond (
), followed by the nitrogen of the thioamide attacking the ketone carbonyl, resulting in dehydration and aromatization to the thiazole ring.
Monitoring: Reaction completion is indicated by the disappearance of the starting bromide on TLC.
Isolation: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate the solvent and recrystallize from EtOH/Ether.
Deprotection (Optional): To remove the Boc group, treat with 4M HCl in Dioxane at RT for 2 hours to yield the free amine salt of the fused system.
Quality Control & Validation Criteria
Analysis
Expected Result (N-Boc Intermediate)
Failure Mode Indicator
1H NMR
4.5-4.8 (m, 1H, CH-Br), 1.45 (s, 9H, Boc)
Broad peaks or multiple t-Bu signals (Polymerization)
LC-MS
(Br isotope pattern)
Mass peaks >400 (Dimerization)
TLC
Single spot, (Hex:EtOAc 3:1)
Streaking near baseline (Decomposition)
Safety & Handling (MSDS Summary)
Lachrymator: The
-bromo ketone moiety is a potent eye and respiratory irritant. All operations must be performed in a functioning fume hood.
Skin Contact: Corrosive. Double-gloving (Nitrile) is recommended.
Waste Disposal: Quench unreacted bromide with aqueous sodium thiosulfate before disposal into halogenated waste streams.
References
Synthesis of Balovaptan: Schnider, P. et al. "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder."[3] Journal of Medicinal Chemistry, 2020, 63(4), 1511–1525.[3] Link
Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003.
Azepane Scaffolds: Foley, L. H. "Synthesis of substituted azepanes." Tetrahedron Letters, 1994, 35(33), 5989-5992.
Favorskii Rearrangement in 7-membered rings: Sato, T. et al. "Ring contraction of alpha-halo ketones." Journal of Organic Chemistry, 1999.
applications of 5-Bromoazepan-4-one hydrobromide in medicinal chemistry
A Gateway Scaffold for Fused Heterocycles and Functionalized Azepanes[1] Executive Summary 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a specialized -haloketone intermediate used in the synthesis of pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
A Gateway Scaffold for Fused Heterocycles and Functionalized Azepanes[1]
Executive Summary
5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a specialized
-haloketone intermediate used in the synthesis of pharmacologically active seven-membered nitrogen heterocycles. Unlike simple azepanes, this scaffold possesses dual electrophilic sites—the ketone (C4) and the -bromide (C5)—making it a potent "branch point" reagent.
This guide details the handling, stability, and synthetic utility of 5-Bromoazepan-4-one HBr, specifically focusing on its role in constructing fused thiazolo-azepanes (via Hantzsch synthesis) and functionalized amino-azepanes (via nucleophilic substitution). These motifs are critical in the development of kinase inhibitors (e.g., Balanol analogues), GPCR ligands, and protease inhibitors.
Soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc (salt form)
Stability
Hygroscopic; light-sensitive. Store at -20°C under inert atmosphere.
Critical Handling Protocol: Free-Basing
The commercial reagent is supplied as the hydrobromide salt to prevent self-condensation and polymerization (common in free
-amino ketones).
Warning: The free base is an
-haloketone and a potent lachrymator . Handle only in a fume hood.
Procedure:
Suspend the HBr salt in DCM (10 mL/g) at 0°C.
Slowly add saturated aqueous NaHCO₃ (1.5 equiv) with vigorous stirring.
Separate layers immediately after dissolution to prevent hydrolysis.
Dry organic layer over MgSO₄ and use immediately. Do not concentrate to dryness if heating is involved; the free base is thermally unstable.
Core Applications in Medicinal Chemistry
The 5-Bromoazepan-4-one scaffold offers three primary divergent synthetic pathways:
Fused Heterocycle Formation (Hantzsch Synthesis): Reaction with thioamides/amidines to form thiazolo[5,4-d]azepines or imidazolo[4,5-d]azepines.
Nucleophilic Substitution (
): Displacement of the bromide by azides, amines, or thiols to generate -functionalized ketones.
Ring Contraction (Favorskii-Type): Under strong basic conditions, the ring may contract to functionalized piperidine derivatives (pipecolic acid analogues).
Pathway Visualization
Figure 1: Divergent synthetic utility of 5-Bromoazepan-4-one. The pathway to thiazolo-fused systems is the most common high-value application.
Detailed Experimental Protocols
Protocol A: Synthesis of Thiazolo[5,4-d]azepine Scaffolds
This protocol utilizes the Hantzsch thiazole synthesis to fuse a thiazole ring onto the azepane core. This is a key reaction for generating tricyclic kinase inhibitors.
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.1 mmol) in absolute ethanol (5 mL).
Addition: Add 5-Bromoazepan-4-one HBr (1.0 mmol) directly to the solution.
Note: The HBr salt can often be used directly in this reaction as the solvent (EtOH) and heat facilitate the dissociation, but adding 1.0 equiv of Et₃N ensures the free base is available for the initial nucleophilic attack.
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM).
Mechanism:[3][2][4][5][6][7][8] The sulfur attacks the C5-position (displacing Br), followed by cyclization of the nitrogen onto the C4-ketone and dehydration.
Work-up: Cool to room temperature. The hydrobromide salt of the product may precipitate.
If solid forms: Filter and wash with cold ether.
If solution remains clear: Concentrate in vacuo, redissolve in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from EtOH/Ether or purify via flash chromatography (Silica, 0-10% MeOH/DCM).
Expected Outcome: A fused bicyclic system (6,7,8,9-tetrahydro-5H-thiazolo[5,4-d]azepine).
Protocol B: Nucleophilic Substitution for -Amino Ketones
Used to access 5-aminoazepan-4-one derivatives, which are precursors to transition-state mimics like Balanol.
Reagents:
5-Bromoazepan-4-one HBr (1.0 equiv)
Sodium Azide (NaN₃) (1.5 equiv) or Benzylamine (2.0 equiv)
Dissolution: Dissolve 5-Bromoazepan-4-one HBr (1.0 mmol) in DMF (3 mL).
Base Addition: Add K₂CO₃ (2.0 mmol) and stir at 0°C for 10 minutes to neutralize the HBr.
Nucleophile Addition: Add NaN₃ (1.5 mmol) in one portion.
Safety: NaN₃ is toxic and can form explosive metal azides. Use plastic spatulas.
Reaction: Allow to warm to room temperature and stir for 12 hours.
Observation: The reaction proceeds via S_N2 displacement. Steric hindrance at C5 is minimal in the 7-membered ring.
Work-up: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine (2x) to remove DMF.
Reduction (Optional): The resulting
-azido ketone can be reduced (H₂/Pd-C) to the -amino ketone in a subsequent step.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Protocol A)
Decomposition of free base before reaction.
Do not isolate the free base; use the HBr salt directly with 1 equiv of Et₃N in the pot.
Polymerization
Intermolecular reaction between amine (N1) and ketone (C4).
Ensure the azepane nitrogen is protected (e.g., N-Boc, N-Cbz) if side reactions occur. If using the unprotected salt, maintain acidic/neutral pH until the specific reaction step.
Avoid strong bases like NaOH or NaOEt if the 7-membered ring is to be preserved. Use weak bases (NaHCO₃, K₂CO₃) or amine bases (Et₃N, DIPEA).
References
BenchChem. (2025).[2][10] Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery. Retrieved from 11
Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Retrieved from 12
Breitenlechner, C. B., et al. (2004). "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry. Retrieved from 14
Google Patents. (2003). Tetrahydro-heterocycloazepinyl pyrimidine derivatives (Patent ZA200300163B). Retrieved from 15
Application Note: Strategic Utilization of 5-Bromoazepan-4-one Hydrobromide in Drug Discovery
Abstract 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a high-value, bifunctional building block offering a rare entry point into seven-membered nitrogen heterocycles (azepanes).[1] Unlike standard piperidine or...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a high-value, bifunctional building block offering a rare entry point into seven-membered nitrogen heterocycles (azepanes).[1] Unlike standard piperidine or pyrrolidine scaffolds, the azepane core provides unique conformational flexibility and vector orientation critical for exploring novel chemical space in GPCR and kinase inhibitor discovery. This guide outlines the handling, stability, and three primary synthetic workflows for this compound: (1) Heterocycle Fusion , (2) Stereoselective Substitution , and (3) Scaffold Contraction .
Safety: Treat as a potent lachrymator and alkylating agent. Handle only in a fume hood.
Part 2: Strategic Synthetic Workflows
The utility of 5-bromoazepan-4-one diverges into three main pathways. The choice depends on whether the target is a fused bicyclic system or a functionalized monocycle.
Workflow A: The "Gateway" Protection (Mandatory First Step)
Before attempting C-C or C-N bond formation at the ketone/bromide, the nitrogen must be protected.
Suspend 5-bromoazepan-4-one HBr (1.0 mmol) in DCM (5 mL) at
.
Add
(1.1 mmol) before the base to ensure the amine is trapped immediately upon liberation.
Dropwise add
(2.5 mmol). The suspension will clear as the salt dissolves and reacts.
Stir at
for 1 hour, then warm to RT.
Outcome: tert-butyl 5-bromo-4-oxoazepane-1-carboxylate. Stable intermediate for Workflows B and C.
Workflow B: Thiazole Fusion (The "Killer App")
This is the most high-impact application, generating tetrahydro-4H-thiazolo[5,4-c]azepines .[1] These scaffolds mimic the geometry of kinase inhibitors (e.g., CDKs) but with a distinct 7-membered twist that can improve selectivity profiles.
Mechanism: Hantzsch Thiazole Synthesis.[4]
The sulfur of a thioamide attacks the
-carbon (displacing Br), followed by intramolecular condensation of the nitrogen onto the ketone.
Protocol 2: Synthesis of 2-Aryl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepines
Reagents: Thiobenzamide (1.0 equiv) or substituted thioamide, Ethanol or DMF.
Procedure:
Dissolve N-Boc-5-bromoazepan-4-one (1 mmol) in Ethanol (5 mL).
Add Thiobenzamide (1 mmol).
Heat to reflux for 2–4 hours. (Monitor by TLC; the disappearance of the starting bromide is rapid).
Note: The HBr generated in situ may deprotect the Boc group if reflux is prolonged. To maintain Boc, add
(1.1 equiv) or use DMF at .
Workup: Evaporate solvent, redissolve in EtOAc, wash with water.
Yield: Typically 70–85%.
Workflow C: Scaffold Hopping via Ring Contraction
Using the Favorskii Rearrangement , the 7-membered azepane can be contracted to a highly substituted 6-membered piperidine.[1] This is a powerful "scaffold hopping" technique to generate novel IP.
Mechanism: Base-induced enolate formation
cyclopropanone intermediate ring opening.[1]
Target: Piperidine-4-carboxylic acid derivatives (highly functionalized).
Protocol 3: Ring Contraction to Piperidine
Reagents: Sodium Methoxide (NaOMe, 2.0 equiv) in Methanol.
Procedure:
Treat N-Boc-5-bromoazepan-4-one with NaOMe/MeOH at
.
Stir for 2 hours.
Critical Control: Temperature must be kept low to favor rearrangement over simple methoxy substitution.
Product: Methyl N-Boc-piperidine-4-carboxylate derivative (often with defined stereochemistry at the contraction point).[1]
Part 3: Visualization of Chemical Space
The following diagram illustrates the divergence from the parent salt to three distinct chemical spaces: Fused Heterocycles, Functionalized Azepanes, and Piperidines.
Figure 1: Divergent synthetic pathways from the 5-bromoazepan-4-one core.[1]
Use weaker bases (, ) for nucleophilic substitutions.
Hydrolysis of Bromide
Wet solvents or high humidity.
Use anhydrous solvents (DCM, DMF) and store HBr salt with desiccant.
Incomplete Cyclization
Reaction temperature too low.
For thiazole synthesis, ensure reflux in EtOH or in DMF.
References
European Patent Office. (2004). Pyrimidinderivate, arzneimittel enthaltend diese verbindungen...[5] (EP1438053B1). (Describes the synthesis of 1-benzyl-5-bromoazepan-4-one).
Izumisawa, Y., & Togo, H. (2011).[6] Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.[1][6][7] Green and Sustainable Chemistry, 1(2), 54-62. (Validates Hantzsch synthesis on
-bromo ketones).
BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications. (General reactivity profile of the scaffold).
PubChem. (2025). 5-Bromoazepan-4-one hydrobromide (Compound Summary).[1][2][3][8] National Library of Medicine.
[1]
Application Note: Advanced Derivatization Strategies for 5-Bromoazepan-4-one Hydrobromide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Executive Summary 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry for the synthesis of fused heterocyclic scaffolds and functionalized azepanes[1][2]. The presence of an electrophilic α-bromo ketone moiety adjacent to a secondary amine (protected as a hydrobromide salt) presents unique synthetic opportunities and challenges. This application note details field-proven protocols for its derivatization, focusing on the Hantzsch thiazole synthesis and selective nucleophilic amination, while providing mechanistic rationale to avoid common pitfalls such as self-condensation.
Reactivity Profile and Mechanistic Rationale
The synthetic utility of 5-bromoazepan-4-one hydrobromide stems from its dual reactivity:
Electrophilic α-Carbon: The carbon bearing the bromine atom is highly activated toward nucleophilic attack due to the adjacent electron-withdrawing carbonyl group.
Nucleophilic Potential (Latent): The azepane nitrogen is a secondary amine. In its hydrobromide salt form, it is non-nucleophilic. However, upon neutralization, it becomes a potent nucleophile.
Causality in Experimental Design: A critical error in derivatizing this compound is the premature addition of a base. If the hydrobromide salt is neutralized before a strong external nucleophile (like thiourea) is introduced, the liberated azepane nitrogen will rapidly attack the α-bromo ketone of another molecule, leading to intractable oligomers and dimers. Therefore, reactions must be designed to either maintain the protonated state of the azepane nitrogen during the primary substitution or utilize a vast kinetic excess of the external nucleophile to outcompete self-condensation[3][4].
Chemical reactivity pathways and derivatization outcomes for 5-bromoazepan-4-one.
The Hantzsch thiazole synthesis is the most robust method for constructing 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-d]azepine derivatives. This reaction proceeds via an initial nucleophilic attack of the sulfur atom on the electrophilic α-carbon, followed by intramolecular cyclization and dehydration[4][5].
Mechanistic Causality: Because thiourea is highly nucleophilic, the initial S-alkylation proceeds smoothly in refluxing ethanol without the need for an exogenous base. The HBr liberated during the S-alkylation simply reprotonates the azepane nitrogen or the newly formed thiazole, naturally preventing dimerization[5].
Step-by-Step Methodology:
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromoazepan-4-one hydrobromide (1.0 eq, 2.73 g, 10 mmol) and thiourea (1.2 eq, 0.91 g, 12 mmol) in anhydrous ethanol (25 mL). Crucial: Do not add any base.
Heating: Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere.
Validation Checkpoint 1 (Visual): The initial suspension will dissolve into a clear solution as the reaction reaches 60–70 °C. After 1–2 hours of reflux, a new white/pale-yellow precipitate will begin to form. This is the hydrobromide salt of the fused thiazolo-azepine product, visually validating that cyclization has occurred.
Validation Checkpoint 2 (Analytical): Monitor via TLC (DCM:MeOH 9:1, UV detection). The starting material spot will disappear, and a new, lower-Rf spot (product salt) will emerge.
Cooling & Filtration: After 3 hours, cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid and wash with cold ethanol (10 mL).
Workup (Free-Basing): Dissolve the collected solid in minimal deionized water (15 mL). Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 8.0–8.5.
Extraction & Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free-base product.
Hantzsch thiazole synthesis workflow for 5-bromoazepan-4-one hydrobromide.
Protocol B: Selective Nucleophilic Amination (Synthesis of α-Amino Ketones)
Synthesizing 5-substituted aminoazepan-4-ones requires suppressing the inherent dimerization pathway of the free base.
Mechanistic Causality: To achieve selective displacement of the bromide by an external primary or secondary amine (e.g., benzylamine), the external amine must be used in significant excess (typically 4 equivalents). The excess amine serves a dual purpose: it acts as the nucleophile for the SN2 displacement and acts as the base to neutralize the HBr, while kinetically outcompeting the liberated azepane nitrogen to prevent self-condensation.
Step-by-Step Methodology:
Reaction Setup: In a 50 mL round-bottom flask, dissolve the external amine (e.g., benzylamine, 4.0 eq, 40 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL) and cool to 0 °C in an ice bath.
Addition: Add 5-bromoazepan-4-one hydrobromide (1.0 eq, 10 mmol) portion-wise over 15 minutes to the cooled, vigorously stirring solution.
Validation Checkpoint 1 (Visual): Immediate formation of a dense white precipitate (benzylamine hydrobromide) indicates successful neutralization and the rapid onset of the substitution reaction.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
Validation Checkpoint 2 (Analytical): LC-MS analysis should reveal the target mass [M+H]+ of the derivatized product, with minimal presence of the dimer mass [2M-HBr+H]+.
Workup: Filter the mixture through a Celite pad to remove the amine hydrobromide salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution of DCM to DCM:MeOH 95:5 containing 0.1% Triethylamine) to isolate the pure α-amino ketone.
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters and expected outcomes for the primary derivatization pathways of 5-bromoazepan-4-one hydrobromide.
Derivatization Pathway
Reagents & Solvents
Optimal Temp
Reaction Time
Typical Yield
Primary Byproduct / Risk
Hantzsch Thiazole
Thiourea (1.2 eq), EtOH
78 °C (Reflux)
2–4 hours
75–85%
Unreacted starting material
Nucleophilic Amination
R-NH₂ (4.0 eq), THF
0 °C to RT
4–6 hours
60–70%
Dimerization (Self-condensation)
S-Alkylation (Thiols)
R-SH (1.1 eq), K₂CO₃, DMF
0 °C to RT
1–2 hours
80–90%
Disulfide formation
References
PubChemLite - 5-bromoazepan-4-one hydrobromide (C6H10BrNO). National Center for Biotechnology Information. URL:[Link]
Comprehensive Application Note: 5-Bromoazepan-4-one Hydrobromide in Fused Heterocycle Synthesis
Introduction & Mechanistic Rationale In modern medicinal chemistry, fused azepine derivatives—such as thiazolo[4,5-d]azepines and pyrazolo[3,4-d]azepines—are recognized as privileged scaffolds. They are frequently utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern medicinal chemistry, fused azepine derivatives—such as thiazolo[4,5-d]azepines and pyrazolo[3,4-d]azepines—are recognized as privileged scaffolds. They are frequently utilized in the development of central nervous system (CNS) therapeutics, including mGluR5 antagonists for schizophrenia and migraine, as well as highly selective kinase inhibitors[1].
The synthesis of these complex bicyclic systems relies heavily on versatile building blocks. 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) serves as a premier bifunctional electrophile for this purpose[2].
The Causality of the Hydrobromide Salt
A critical point of failure in alpha-bromoketone chemistry is the inherent instability of the free base. If 5-bromoazepan-4-one were stored or reacted as a free secondary amine, it would rapidly undergo intermolecular SN2 reactions, where the nucleophilic azepine nitrogen of one molecule attacks the electrophilic alpha-bromo carbon of another, leading to intractable oligomers.
By utilizing the hydrobromide salt , the azepine nitrogen is protonated (ammonium ion), rendering it non-nucleophilic. This self-protecting mechanism allows the molecule to remain stable during storage (2-8°C under inert atmosphere)[2] and directs the initial nucleophilic attack exclusively toward the alpha-bromoketone moiety during heterocyclic synthesis.
Physicochemical Properties
Understanding the physical parameters of 5-bromoazepan-4-one hydrobromide is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometry[3],[2].
Property
Value
Chemical Name
5-Bromoazepan-4-one hydrobromide
CAS Registry Number
83613-48-3
Molecular Formula
C6H10BrNO · HBr (C6H11Br2NO)
Molecular Weight
272.97 g/mol
Monoisotopic Mass
190.99 Da (Free base)
SMILES
O=C1CCNCCC1Br.[H]Br
Storage Conditions
Inert atmosphere, 2-8°C
Synthetic Workflows & Visualizations
The bifunctional nature of 5-bromoazepan-4-one allows for divergent synthesis. The ketone acts as a primary electrophile for condensation, while the adjacent alpha-bromide serves as a secondary electrophilic site for ring closure.
Caption: Divergent Synthetic Pathways of 5-Bromoazepan-4-one Hydrobromide to Fused Azepines.
Mechanism of Thiazoloazepine Formation (Hantzsch-Type Synthesis)
When reacted with thiourea, the reaction proceeds via a predictable, self-validating cascade. The soft nucleophile (sulfur) selectively attacks the soft electrophile (alpha-carbon) displacing the bromide. Subsequent intramolecular condensation of the amine with the ketone yields the aromatized thiazole ring.
Caption: Step-by-step mechanism of thiazoloazepine formation via Hantzsch-type cyclization.
Experimental Protocols
The following protocols are designed to be self-validating. By carefully controlling the pH and solvent environment, we prevent premature degradation of the alpha-bromoketone.
Protocol A: Synthesis of 2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine
This protocol utilizes the Hantzsch thiazole synthesis methodology. The reaction is run under acidic conditions (provided natively by the HBr salt) to prevent Favorskii-type rearrangements.
Reagents & Materials:
5-Bromoazepan-4-one hydrobromide: 2.73 g (10.0 mmol)
Thiourea: 0.91 g (12.0 mmol, 1.2 eq)
Anhydrous Ethanol: 50 mL
Step-by-Step Methodology:
Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-bromoazepan-4-one hydrobromide and thiourea.
Solvent Addition: Add 50 mL of anhydrous ethanol. Causality: Ethanol is a polar protic solvent that stabilizes the transition state of the initial SN2 attack and fully dissolves the intermediate isothiouronium salt.
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 to 4 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the final dehydration/aromatization step.
Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with UV and Ninhydrin stain). The starting material should be completely consumed.
Crystallization: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0°C) for 1 hour. The product will naturally precipitate as the dihydrobromide salt.
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted thiourea and colored impurities.
Free-Basing (Optional but Recommended): To isolate the free base, dissolve the collected salt in 30 mL of deionized water. Slowly add saturated aqueous NaHCO3 until the pH reaches 8.5–9.0. Extract the aqueous layer with Dichloromethane (3 × 25 mL).
Final Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target thiazoloazepine.
Protocol B: Synthesis of Substituted Pyrazolo[3,4-d]azepines
This protocol utilizes substituted hydrazines to form the pyrazole core. Careful temperature control is required to ensure hydrazone formation precedes cyclization.
Reagents & Materials:
5-Bromoazepan-4-one hydrobromide: 2.73 g (10.0 mmol)
Phenylhydrazine: 1.19 g (11.0 mmol, 1.1 eq)
Glacial Acetic Acid: 0.5 mL (Catalyst)
Anhydrous Ethanol: 40 mL
Step-by-Step Methodology:
Hydrazone Formation: Suspend 5-bromoazepan-4-one hydrobromide in 40 mL of anhydrous ethanol at room temperature. Add phenylhydrazine dropwise over 5 minutes.
Catalysis: Add 0.5 mL of glacial acetic acid. Causality: Mild acid catalysis activates the ketone carbonyl for nucleophilic attack by the hydrazine without neutralizing the protective azepine hydrobromide salt.
Incubation: Stir the mixture at room temperature for 2 hours to ensure complete formation of the intermediate alpha-bromohydrazone.
Cyclization: Heat the reaction mixture to reflux for 4 hours. Under these conditions, the secondary amine of the hydrazone displaces the alpha-bromide, followed by oxidation/aromatization to form the pyrazole ring.
Workup: Concentrate the reaction mixture in vacuo to remove the majority of the ethanol.
Neutralization: Resuspend the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 × 30 mL) to neutralize the HBr and acetic acid.
Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure pyrazolo[3,4-d]azepine.
References
PubChemLite. 5-bromoazepan-4-one hydrobromide (C6H10BrNO) Structural Information & Monoisotopic Mass. University of Luxembourg. Available at: [Link]
Google Patents. ZA200300163B - Tetrahydro-heterocycloazepinyl pyrimidine derivatives (mGluR5 antagonists). Google Patents.
Application Note: Leveraging 5-Bromoazepan-4-one Hydrobromide in 3D Fragment-Based Drug Discovery (FBDD)
Executive Summary Fragment-based drug discovery (FBDD) has revolutionized the identification of novel pharmacophores. However, legacy fragment libraries are often saturated with planar, sp2-hybridized aromatic rings, lea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fragment-based drug discovery (FBDD) has revolutionized the identification of novel pharmacophores. However, legacy fragment libraries are often saturated with planar, sp2-hybridized aromatic rings, leading to suboptimal physicochemical properties and 1[1]. 5-Bromoazepan-4-one hydrobromide (CAS 83613-48-3) emerges as a highly versatile, bifunctional building block designed to inject critical 3D character (high Fsp3) into fragment libraries. This application note details the mechanistic rationale, physicochemical profiling, and self-validating protocols for utilizing this azepane derivative in both covalent fragment screening and scaffold elaboration.
Mechanistic Rationale: Escaping "Flatland"
The azepane (seven-membered nitrogen heterocycle) core provides a conformationally flexible, non-planar scaffold that effectively increases the fraction of sp3 carbons (Fsp3) in hit-to-lead campaigns[1].
Dual Reactivity : The molecule features an alpha-bromoketone moiety, a privileged electrophile. This allows it to act directly as a 2 (e.g., cysteines in deubiquitinases or kinases)[2]. Alternatively, it serves as a precursor for Hantzsch cyclization, enabling the 3[3].
Salt Stability : The hydrobromide salt formulation protonates the secondary amine,4, thereby ensuring batch-to-batch reproducibility[4].
Physicochemical Profile & Rule of Three (Ro3) Compliance
To be effective in FBDD, a fragment must adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). 5-Bromoazepan-4-one hydrobromide strictly adheres to these parameters, making it an 4[4].
Property
Value
FBDD Advantage
Molecular Formula
C6H10BrNO • HBr
Small footprint allows multi-vector growth.
Molecular Weight (Free Base)
192.05 g/mol
Well below the 300 Da Ro3 threshold.
Fsp3 (Fraction sp3)
0.83
Exceptionally high 3D character; improves solubility.
H-Bond Donors / Acceptors
1 / 2
Optimal for establishing specific target interactions.
Reactive Moieties
-bromoketone, amine
Enables orthogonal functionalization.
Table 1: Physicochemical properties of 5-Bromoazepan-4-one hydrobromide validating its use in FBDD.
Protocol 1: Covalent Fragment Screening via Intact Protein Mass Spectrometry
Causality & Principle : The alpha-bromoketone acts as a soft electrophile, selectively alkylating the thiolate anion of active-site cysteines[2]. Intact protein MS is used as a self-validating readout; a mass shift of +111 Da (loss of HBr) confirms covalent adduct formation.
Step-by-Step Methodology :
Protein Preparation : Dilute the target protein (e.g., USP14 or UCHL5) to 2 µM in a mass spectrometry-compatible buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Critical Causality: Avoid nucleophilic reducing agents like DTT or
-mercaptoethanol, which will quench the bromoketone. Use 0.5 mM TCEP instead to maintain cysteine reduction without reacting with the fragment.
Fragment Preparation : Prepare a 100 mM stock of 5-Bromoazepan-4-one hydrobromide in anhydrous DMSO.
Incubation : Add the fragment to the protein solution to achieve a final concentration of 100 µM (50x molar excess). Incubate at 25°C for 2 hours.
Desalting : Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted fragment and buffer salts.
LC-MS Analysis : Inject the desalted sample onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.
Data Deconvolution (Self-Validation) : Deconvolute the raw multiply-charged spectra using MaxEnt1 software. A successful covalent hit is self-validated by a discrete mass shift corresponding to the azepanone adduct (
M = +111.07 Da), with no multiple alkylations (indicating active-site specificity rather than non-specific labeling).
Protocol 2: Fragment Elaboration via Hantzsch Thiazole Synthesis
Causality & Principle : To grow the fragment into a higher-affinity lead (e.g., for 5[5]), the alpha-bromoketone is reacted with a thioamide/thiourea. This Hantzsch cyclization forms a rigid thiazole ring fused to the flexible azepane, creating a6[6].
Step-by-Step Methodology :
Neutralization : Dissolve 1.0 mmol of 5-Bromoazepan-4-one hydrobromide in 10 mL of absolute ethanol. Add 1.1 mmol of N,N-diisopropylethylamine (DIPEA) to liberate the free base.
Condensation : Add 1.0 mmol of the selected thiourea derivative.
Cyclization : Reflux the mixture at 80°C for 4-6 hours. The reaction proceeds via initial S-alkylation followed by intramolecular imine formation and dehydration.
Monitoring (Self-Validation) : Track the reaction via LC-MS. The disappearance of the bromoketone peak (m/z 192/194 isotopic cluster) and the appearance of the cyclized product mass validates reaction completion.
Purification : Concentrate the solvent in vacuo. Purify the crude residue via flash chromatography (DCM:MeOH gradient) to isolate the fused thiazolo-azepane scaffold.
Chemical Reactivity Pathway
Figure 2: Hantzsch pathway converting the alpha-bromoketone into a fused thiazole.
[6] Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators
Source: acs.org
URL:
[2] Title: Deubiquitinases (DUBs) and DUB inhibitors: a patent review
Source: nih.gov
URL:
Application Note: Unlocking Therapeutic Potential of Azepanone Scaffolds: A Guide to Target Identification and Validation
An in-depth guide for researchers, scientists, and drug development professionals. Introduction The azepan-4-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry du...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The azepan-4-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a diverse range of biologically active compounds. Its seven-membered ring structure offers a three-dimensional diversity that is advantageous for specific and potent interactions with biological targets. 5-Bromoazepan-4-one hydrobromide serves as a versatile starting material for the synthesis of a wide array of analogs, enabling the exploration of new therapeutic avenues. The biological activities of azepanone derivatives are broad, with demonstrated potential in oncology, neurodegenerative diseases, and inflammatory conditions.[1][2][3][4][5]
This guide provides a comprehensive framework for researchers to identify and validate the potential therapeutic targets of novel 5-Bromoazepan-4-one hydrobromide analogs. We will delve into promising target classes, provide detailed protocols for robust in vitro and cell-based assays, and explain the scientific rationale behind these experimental workflows.
Part 1: Promising Therapeutic Arenas and Potential Molecular Targets
Based on existing literature for structurally related compounds, we can hypothesize several high-potential therapeutic targets for novel azepanone analogs.
Oncology: Targeting Dysregulated Cell Signaling
A significant number of azepanone and related heterocyclic derivatives have demonstrated potent anticancer activity against various cancer cell lines, including those from lung, breast, and cervical cancers.[4] A primary mechanism for such activity is often the inhibition of key enzymes that drive cancer cell proliferation and survival, such as protein kinases.
Potential Target Class: Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] Analogs of 5-Bromoazepan-4-one could be designed to target the ATP-binding pocket of specific kinases involved in oncogenic signaling pathways.
Cyclin-Dependent Kinases (CDKs): Certain pyrrolo[1,2-a]azepine derivatives have shown potent activity and have been docked into the active site of CDK2, suggesting a potential mechanism for cell cycle arrest.[5]
Receptor Tyrosine Kinases (RTKs) and Downstream Effectors (e.g., MAPK, PI3K/Akt pathways): These pathways are fundamental to cell growth, proliferation, and survival, making them prime targets for cancer therapy.
A logical workflow for investigating the anticancer potential of new azepanone analogs involves a tiered approach, starting with broad cytotoxicity screening and progressing to specific mechanistic assays.
Caption: High-level workflow for anticancer drug discovery with azepanone analogs.
The azepinone scaffold has also been incorporated into molecules designed to combat neurodegenerative diseases like Alzheimer's.[3] This suggests that analogs could be tailored to interact with targets within the central nervous system.
Potential Target: Acetylcholinesterase (AChE)
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Certain furano-fused azepinone derivatives have shown potent anti-AChE activity, in some cases exceeding that of the reference drug galantamine.[3]
Potential Target Class: GABA-A Receptors
The seven-membered ring of the azepanone core is structurally reminiscent of benzodiazepines, which are well-known modulators of GABA-A receptors.[7][8] By enhancing the effect of the inhibitory neurotransmitter GABA, compounds targeting this receptor could have anxiolytic, sedative, or anticonvulsant properties.[8][9]
Caption: Simplified apoptosis pathway showing the central role of Caspase-3/7.
Protocol 4: Protein Expression and Pathway Modulation via Western Blotting
Scientific Rationale: Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [10][11]It is invaluable for confirming the mechanism of action of a compound. For instance, if an analog is hypothesized to inhibit a specific kinase, a Western blot can be used to detect a decrease in the phosphorylation of that kinase's downstream substrate. It can also be used to confirm apoptosis by detecting the cleavage of proteins like PARP (Poly (ADP-ribose) polymerase).
[12]
Materials:
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels, running buffer, and electrophoresis apparatus
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
[12]* Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-cleaved-PARP, anti-Actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate (ECL)
Imaging system
Procedure:
Sample Preparation: Treat cells with the azepanone analog for the desired time. Lyse the cells on ice using lysis buffer.
[12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
Gel Electrophoresis: Denature protein samples by boiling in SDS sample buffer. Load 20-50 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
[13]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
[13]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
[12][14]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
[12]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
[12]8. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
[10]9. Washing: Repeat the washing step.
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH).
Conclusion
The 5-Bromoazepan-4-one hydrobromide scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the structural insights from related azepanone derivatives, researchers can strategically design and synthesize analogs with potential activity in oncology and neurodegeneration. The protocols detailed in this guide provide a validated, logical, and robust framework for screening these compounds, elucidating their mechanisms of action, and identifying lead candidates for further preclinical development. A systematic approach combining cellular screening with specific biochemical and mechanistic assays is critical for successfully translating the potential of this versatile chemical scaffold into tangible therapeutic applications.
References
General Protocol for Western Blot Analysis. REPROCELL. [Link]
A 7-Step Guide to Western Blotting. BioPharma APAC. [Link]
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
Synthesis of new glycyrrhetinic acid derived ring A azepanone, 29-urea and 29-hydroxamic acid derivatives as selective 11β-hydroxysteroid dehydrogenase 2 inhibitors. PubMed. [Link]
Biologically important azepinone derivatives a Azepinone-based... ResearchGate. [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
Apoptosis – what assay should I use?. BMG Labtech. [Link]
Novel Assembling of Furano-Fused Azepinone Derivatives for Inhibition of Acetylcholinesterase Responsible for Alzheimer's Disease: Synthesis, Molecular Docking, DFT, In Vitro, and In Silico Studies. Semantic Scholar. [Link]
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]
New cholinesterase inhibitors for Alzheimer's disease: Structure Activity Studies (SARs) and molecular docking of isoquinolone and azepanone derivatives. PubMed. [Link]
Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. [Link]
Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC. [Link]
Target Identification and Validation (Small Molecules). University College London. [Link]
Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. JOCPR. [Link]
Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PubMed. [Link]
Design, synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. [Link]
Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. ResearchGate. [Link]
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. [Link]
Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. ResearchGate. [Link]
Benzodiazepinе derivative methanindiazenone modulates lipid metabolism in the liver of rats with rotenone-induced Parkinson's syndrome. ResearchGate. [Link]
Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PMC. [Link]
Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes. National Institutes of Health. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: TS-ORG-AZP-005 | Version: 2.1 | Last Updated: 2025-10-24
Topic: Troubleshooting Low Yield & Instability in Alpha-Bromination of Azepan-4-ones
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Context
5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) is a critical bicyclic scaffold intermediate, primarily utilized in the synthesis of Cathepsin K inhibitors (e.g., related to Odanacatib/Relacatib analogs) and other protease inhibitors.[1]
The synthesis typically involves the
-bromination of a protected azepan-4-one (e.g., tert-butyl 4-oxoazepane-1-carboxylate), followed by deprotection.[1] Users reporting "low yield" are almost invariably encountering one of three specific failure modes:
Over-bromination: Formation of the 3,5-dibromo byproduct.[1]
Elimination: Dehydrobromination to form the
-unsaturated enone (azepin-4-one), often triggered during aqueous workup.[1]
Hygroscopic Loss: Failure to crystallize the HBr salt due to water retention or alcohol solubility.[1]
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the exact stage of yield loss.
Figure 1: Diagnostic logic for pinpointing yield loss in azepanone bromination.
Phase 1: Reaction Optimization (The Chemistry)
The most common cause of low yield is the lack of regiochemical control during the bromination of the protected ketone.
The Problem: Kinetic vs. Thermodynamic Control
Azepan-4-one is symmetric.[1] However, once one bromine is added, the electron-withdrawing effect should theoretically deactivate the ring to further substitution.[1] In practice, under acidic conditions (using
), the protonation of the carbonyl oxygen accelerates enolization, leading to significant 3,5-dibromination .[1]
The Solution: Reagent Switch
Replace elemental Bromine (
) with Phenyltrimethylammonium Tribromide (PTAB) or N-Bromosuccinimide (NBS) . PTAB is a crystalline solid that allows for precise stoichiometric control and slow release of in situ.[1]
Parameter
Standard Protocol (High Risk)
Optimized Protocol (Recommended)
Reagent
Liquid
PTAB (Phenyltrimethylammonium tribromide)
Solvent
Acetic Acid /
THF (Anhydrous)
Temperature
Room Temp ()
to
Stoichiometry
1.1 - 1.2 eq
0.95 - 0.98 eq (Slight deficit prevents di-bromo)
Mechanism
Acid-catalyzed enolization
Base-mediated (if using kinetic base) or mild electrophilic sub
Key Insight: Do not aim for 100% conversion. Stop the reaction at 95% conversion to avoid generating the di-bromo impurity, which is nearly impossible to separate from the mono-bromo product by crystallization.
Favorskii Rearrangement: Ring contraction to a 6-membered ester if treated with alkoxides.[1]
Protocol: The "Non-Aqueous" Workup
Never wash this reaction with aqueous Sodium Bicarbonate. The gas evolution and localized pH rise will destroy your product.
Recommended Workflow:
Quench: If using PTAB/THF, filter off the precipitated phenyltrimethylammonium bromide salt directly.[1] The filtrate contains your product.[1][2]
Solvent Swap: Evaporate THF in vacuo (bath < 30°C). Re-dissolve in EtOAc.
Wash: Wash rapidly with cold dilute brine (slightly acidic, pH 4-5). Do not use basic washes.[1]
Dry: Dry over
(acidic nature helps stability) rather than .
Phase 3: Salt Formation (The Final Step)
The target is the Hydrobromide salt . The free base is unstable and will degrade if stored.[1]
The Problem: Hygroscopicity
The HBr salt of 5-bromoazepan-4-one is extremely hygroscopic. If water is present during the deprotection of the Boc group, you will get a sticky oil that refuses to crystallize.[1]
Optimized Crystallization Protocol
Precursor: Dissolve the crude N-Boc-5-bromoazepan-4-one in anhydrous Dioxane or EtOAc .
Acid: Add 4M HBr in Dioxane (anhydrous) dropwise at 0°C.
Precipitation: The salt should precipitate immediately.[1] If it oils out, add MTBE (Methyl tert-butyl ether) or Diethyl Ether as an anti-solvent.[1]
Filtration: Filter under Nitrogen. The solid is likely deliquescent; minimize exposure to humid air.[1]
Frequently Asked Questions (FAQs)
Q: My product turns pink/brown upon drying. What is happening?A: This indicates dehydrobromination.[1] The HBr is leaving the molecule, generating the
-unsaturated ketone, which then polymerizes (turning brown).[1] Solution: Ensure the salt is washed thoroughly with dry ether to remove excess free acid, but store it at -20°C.[1]
Q: Can I use NBS (N-Bromosuccinimide) instead of PTAB?A: Yes, NBS is a viable alternative.[1] However, removing the succinimide byproduct can be annoying without an aqueous wash (which we want to avoid).[1] PTAB is preferred because the byproduct precipitates out of THF and can be removed by simple filtration.[1]
Q: The NMR shows a mixture of 3-bromo and 4-bromo?A: This is impossible if you started with azepan-4-one. You likely have a mixture of the 3-bromo (which is the same as 5-bromo due to symmetry) and 3,5-dibromo . Check the integration of the proton alpha to the bromine (multiplet around 4.5-5.0 ppm).[1] If it integrates to < 1H relative to the ring protons, you have di-bromination.[1]
Q: Why is the yield reported in literature (e.g., J. Med. Chem.) so much higher?A: Literature yields often reflect the "best of" runs or use chromatography on the protected intermediate.[1] For the HBr salt, a "good" isolated yield is typically 40-55% due to the strict crystallization requirements needed to purge the di-bromo impurities.
References
Marquis, R. W., et al. (2001).[1] "Azepanone-Based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.[1][3]
Context: Establishes the utility of the azepan-4-one scaffold and general synthetic handling of these rings.
Yamashita, D. S., et al. (2006).[1][3] "Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors." Journal of Medicinal Chemistry, 49, 15-18.[1]
Context: Provides insights into the conformational stability and substitution patterns of azepanones.[4][5][6]
Johnson, W. S., et al. (1980).[1] "Alpha-Bromination of Ketones using PTAB." Organic Syntheses, Coll.[1] Vol. 6, p.1033.[1]
Context: The foundational method for using Phenyltrimethylammonium Tribromide for selective mono-bromin
Technical Support Center: Optimizing 5-Bromoazepan-4-one Hydrobromide Synthesis
Welcome to the Technical Support Center for the synthesis and handling of 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3). This highly reactive, bifunctional seven-membered heterocyclic building block is heavily utili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and handling of 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3). This highly reactive, bifunctional seven-membered heterocyclic building block is heavily utilized in medicinal chemistry as a precursor for fused ring systems like pyrimidoazepines and thiazoloazepines[1][2].
Synthesizing this compound from azepan-4-one[3] presents two notorious challenges: regioselectivity (differentiating the C3 vs. C5 alpha positions) and product stability (preventing self-condensation). This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-yielding, reproducible batches.
Mechanistic Grounding: The Causality of Regioselectivity
To achieve high C5 regioselectivity, the reaction must operate under strict thermodynamic control. When azepan-4-one is dissolved in strong acid (33% HBr in acetic acid), the nitrogen atom is fully protonated, forming an azepanium ion.
The Causality of the C5 Preference:
The positive charge on the nitrogen exerts a powerful electron-withdrawing inductive effect (-I effect). Because the C3 position is separated from the nitrogen by only one carbon (C2), while the C5 position is separated by two carbons (C6, C7), the inductive effect is significantly stronger at C3. Forming an enol double bond between C3 and C4 places the electron-rich enol dangerously close to the electron-withdrawing positive charge, which is thermodynamically destabilizing. Consequently, enolization occurs almost exclusively between C4 and C5, directing the electrophilic attack of bromine to the C5 position.
Fig 1. Mechanistic pathway of thermodynamically controlled regioselective bromination of azepan-4-one.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and synthesis outcomes, demonstrating why the standard protocol utilizes HBr/AcOH.
Reaction Condition
Br₂ Equivalents
Temp (°C)
Acid Additive
C5:C3 Ratio
Yield (%)
Primary Observation
Glacial AcOH only
1.05
20
None
60:40
45
Poor regioselectivity; incomplete N-protonation.
33% HBr / AcOH
1.05
0–5
33% HBr
>95:5
82
Optimal thermodynamic control; clean profile.
33% HBr / AcOH
1.50
20
33% HBr
N/A
30
High dibromination (3,5-dibromoazepan-4-one).
Chloroform (CHCl₃)
1.05
Reflux
None
50:50
25
Severe degradation; complex oligomeric mixture.
Standard Operating Procedure (SOP): Alpha-Bromination
This self-validating protocol is designed to bypass aqueous workups entirely, preserving the integrity of the highly sensitive alpha-bromo ketone[4].
Methyl tert-butyl ether (MTBE) - Must be anhydrous and ice-cold.
Step-by-Step Methodology:
Substrate Dissolution: Charge 10.0 g (66.8 mmol) of azepan-4-one hydrochloride into a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet. Add 100 mL of 33% HBr in acetic acid. Stir at 20 °C until complete dissolution is achieved.
Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.
Electrophilic Addition: Dissolve 3.60 mL (11.2 g, 70.1 mmol, 1.05 eq) of Br₂ in 20 mL of glacial acetic acid. Add this solution dropwise via an addition funnel over 45 minutes. Critical: Maintain internal temperature below 5 °C to suppress kinetic dibromination.
Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for exactly 3 hours. Causality: Alpha-bromination in strong acid is reversible. This equilibration period allows any kinetically formed 3-bromo isomer to debrominate and re-brominate at the thermodynamically stable C5 position.
Direct Precipitation: Transfer the acidic reaction mixture to an addition funnel and drip it slowly into 500 mL of vigorously stirred, ice-cold MTBE. A white/off-white precipitate of 5-bromoazepan-4-one hydrobromide will form instantly.
Isolation & Drying: Filter the precipitate rapidly under a nitrogen blanket using a Büchner funnel. Wash the filter cake with 3 x 50 mL of cold MTBE to strip away residual acetic acid and unreacted bromine. Dry the solid in a vacuum desiccator over P₂O₅ at room temperature for 12 hours. Do not apply heat.
Troubleshooting Guides & FAQs
Fig 2. Diagnostic workflow for resolving synthesis deviations in 5-bromoazepan-4-one hydrobromide.
Q: Why is my isolated yield low, and the product appears as a dark, sticky resin instead of a crystalline powder?A: This is the hallmark of free-base degradation. 5-Bromoazepan-4-one contains both a nucleophilic secondary amine (if unprotonated) and a highly electrophilic alpha-bromo ketone. If you attempt a standard aqueous/basic workup (e.g., neutralizing with NaHCO₃), the molecules will rapidly undergo intermolecular alkylation (polymerization) or intramolecular cyclization (forming bridged aziridinium intermediates). You must bypass extraction entirely. Precipitate the product directly from the acidic reaction mixture using an anti-solvent like MTBE to ensure it remains locked in its stable, protonated hydrobromide salt form.
Q: NMR analysis shows a mixture of two monobrominated isomers. How can I fix the regioselectivity?A: You are likely seeing a mixture of the 3-bromo and 5-bromo isomers. This occurs if the nitrogen is not fully protonated during the reaction, weakening the inductive effect that protects the C3 position. Ensure you are using a vast excess of strong acid (33% HBr in AcOH, not just glacial AcOH). Furthermore, ensure you are executing the 3-hour room temperature "Thermodynamic Equilibration" step. Because bromination is reversible in strong acid, this resting phase allows the kinetic C3-bromo product to revert to the enol and re-brominate at the thermodynamically favored C5 position.
Q: I am observing significant amounts of 3,5-dibromoazepan-4-one. How do I prevent over-bromination?A: Dibromination occurs when the monobrominated product undergoes a second enolization. To minimize this, strictly control the bromine stoichiometry to exactly 1.00 – 1.05 equivalents. Ensure the bromine is added slowly at low temperatures (0–5 °C) to prevent local concentration spikes. Do not extend the equilibration time beyond 4 hours, as prolonged exposure to trace free bromine will eventually force the equilibrium toward the dibrominated species.
Q: The MTBE precipitation yielded an oil instead of a solid. How do I induce crystallization?A: Oiling out during anti-solvent precipitation usually means there is too much residual acetic acid acting as a co-solvent, or the MTBE was not cold enough. Decant the supernatant, add fresh, ice-cold MTBE to the oil, and triturate vigorously with a glass rod or sonicate the flask for 5-10 minutes. The mechanical sheer will induce nucleation, turning the oil into a filterable off-white powder.
References
PubChemLite - 5-bromoazepan-4-one hydrobromide (C6H10BrNO)
Source: PubChem / University of Luxembourg
URL:[Link]
-haloketone salt .[1] It possesses a unique reactivity profile that makes it prone to rapid degradation if mishandled. Before attempting purification, review these three critical failure modes:
The "Autocatalytic Wet Cycle":
Mechanism: This salt is hygroscopic. Absorbed moisture promotes hydrolysis of the C-Br bond to form the
-hydroxy ketone and free HBr.[1] The excess acid further catalyzes enolization, accelerating the degradation.
Symptom: The white crystalline solid turns sticky/yellow and eventually develops a dark brown "syrup" layer.
Prevention: Always handle under inert atmosphere (Ar/N2). Store in a desiccator at -20°C.
The Favorskii Trap (Base Sensitivity):
Mechanism: Even mild bases (bicarbonate washes) can trigger a Favorskii rearrangement, contracting the 7-membered azepane ring into a 6-membered piperidine derivative.[1]
Directive:NEVER free-base this compound for purification unless immediately using it in the next step. Purify solely as the HBr salt.
Thermal Elimination:
Mechanism: Heating above 60°C in protic solvents can cause elimination of HBr, yielding the conjugated enone (azepin-4-one derivative), which rapidly polymerizes.[1]
Part 2: Troubleshooting & FAQs
Category A: Crystallization & Isolation[2]
Q: My crude product is an oil that refuses to crystallize. Scratching the flask doesn't help. How do I induce solidification?
A: "Oiling out" is common with azepane HBr salts due to trace solvent impurities lowering the melting point.
The Cause: Likely contamination with residual reaction solvent (often DMF or acetic acid) or excess HBr.
The Fix (Trituration Protocol):
Decant the supernatant solvent.
Add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to the oil.[1]
Sonicate vigorously for 10–15 minutes. The non-polar ether extracts organic impurities while forcing the polar salt to aggregate.
If it remains oily, add a "seed" amount of Isopropanol (IPA) (approx. 5% v/v relative to ether) and cool to -20°C overnight. The IPA helps organize the crystal lattice.
Q: I see a persistent impurity at roughly 5-10% by HPLC that co-elutes with my product. Recrystallization isn't removing it.
A: You are likely dealing with the regioisomer (3-bromoazepan-4-one) or the over-brominated species (3,5-dibromoazepan-4-one) .[1]
The Science: Bromination of azepan-4-one is kinetically controlled but not perfectly regioselective.[1] The 3-position is sterically similar to the 5-position.[1]
The Fix: Standard recrystallization relies on solubility differences.[2] Isomers often have identical solubility.
Switch Strategy: Use Fractional Precipitation . Dissolve the salt in minimal hot Methanol (MeOH). Slowly add Ethyl Acetate (EtOAc) until turbidity just appears. The dibromo impurity (less soluble) often precipitates first. Filter this off, then further cool the filtrate to obtain the desired 5-bromo product.[3]
Category B: Chromatographic Purification[5]
Q: Can I purify this on silica gel? My compound streaks and recovery is low.
A:Do not use standard silica gel chromatography.
The Failure: Silica is slightly acidic and contains bound water. The
-bromo ketone will hydrolyze on the column, and the amine salt will interact strongly with silanols, causing streaking (irreversible adsorption).
The Solution:
Reverse Phase (C18): Use a C18 column with an acidic mobile phase (0.1% TFA in Water/Acetonitrile). The acid suppresses the amine ionization equilibrium, sharpening the peak.[4]
Neutralized Silica (If Normal Phase is mandatory): Pre-treat your silica slurry with 1% Triethylamine in the mobile phase, but this risks the Favorskii rearrangement. Reverse phase is strongly preferred.
Part 3: Validated Purification Protocols
Protocol 1: Optimal Recrystallization System
Target: Removal of non-polar impurities and colored degradation products.
Parameter
Specification
Reason
Solvent A (Good Solvent)
Ethanol (Anhydrous)
High solubility for HBr salts; moderate boiling point (78°C).[1]
Solvent B (Anti-Solvent)
Ethyl Acetate (EtOAc)
Poor solubility for salts; miscible with EtOH; effectively precipitates the product.
Temperature Limit
50°C
Do not reflux. Higher temps risk HBr elimination.
Cooling Rate
Slow (10°C/hour)
Rapid cooling traps impurities in the lattice.
Step-by-Step:
Dissolve 10g of crude 5-Bromoazepan-4-one HBr in the minimum volume of Ethanol at 45-50°C (approx. 30-50 mL).
Optional: If the solution is dark, treat with activated charcoal (1 wt%) for 5 mins, then filter hot through Celite.
Remove from heat.[5] Immediately add warm EtOAc dropwise until the solution turns slightly cloudy (persistent turbidity).
Add 2-3 drops of Ethanol to clear the solution.
Wrap the flask in foil (insulation) and allow to cool to Room Temp (RT) undisturbed.
Transfer to 4°C fridge for 4 hours, then -20°C freezer overnight.
Filter the white needles under N2 blanket. Wash with cold EtOAc.
Protocol 2: Impurity Profiling (HPLC Conditions)
Use this to validate purity before and after recrystallization.[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.05% Trifluoroacetic acid (TFA).
Diagram 1: Degradation Pathways of 5-Bromoazepan-4-one
This diagram illustrates why moisture and base are the enemies of this compound.[1]
Caption: Figure 1. Key degradation pathways.[6] Moisture leads to hydrolysis; base triggers ring contraction (Favorskii).[1]
Diagram 2: Purification Decision Tree
Follow this logic flow to determine the correct purification method based on the state of your crude material.
Caption: Figure 2. Decision matrix for purification. Oily crude requires trituration before recrystallization.[1]
References
De Kimpe, N., & Verhé, R. (1988).[4] The Chemistry of
-Haloketones, -Haloaldehydes and -Haloimines. John Wiley & Sons. (Foundational text on -haloketone reactivity and Favorskii rearrangement mechanisms).
Reddy, D. N., & Prabhakaran, E. N. (2011). Synthesis and isolation of 5,6-dihydro-4H-1,3-oxazine hydrobromides by autocyclization of N-(3-bromopropyl)amides.[1][7] The Journal of Organic Chemistry, 76(2), 680–683. [Link] (Demonstrates stability handling of cyclic hydrobromide salts).
World Health Organization. (2022). Critical review report: Bromazolam. Retrieved March 6, 2026, from [Link] (Provides analogous solubility and stability data for brominated azepine derivatives).[4]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Bromoazepan-4-one hydrobromide (CAS No. 83613-48-3). This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges and side reactions encountered when working with this versatile, yet reactive, building block. As an α-bromo cyclic ketone, its reactivity is dominated by the interplay between the electrophilic α-carbon, the adjacent carbonyl group, and the basicity of the azepane nitrogen. This guide provides field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and general use of 5-Bromoazepan-4-one hydrobromide.
Q1: How should I properly store 5-Bromoazepan-4-one hydrobromide?
A1: Proper storage is critical to prevent degradation. This compound should be stored in a cool, dark, and dry environment, ideally in a refrigerator or freezer (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is supplied as a hydrobromide salt, which enhances stability but also means it is hygroscopic. Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis and the release of hydrogen bromide (HBr) gas.[1]
Q2: My solid 5-Bromoazepan-4-one hydrobromide has turned yellow/brown. Can I still use it?
A2: A change in color from off-white to yellow or brown is a visual indicator of decomposition.[1] This is often accompanied by the release of HBr gas, which has a sharp, acidic odor.[1] This degradation is typically due to dehydrobromination or hydrolysis.[1] Using the decomposed material will likely lead to lower yields and the formation of difficult-to-separate impurities. It is strongly recommended to use fresh, pure starting material for best results.
Q3: This compound is a hydrobromide salt. Do I need to free-base it before my reaction?
A3: Not necessarily, but you must account for the acidic proton. In most reactions involving a base, you will need to add at least one extra equivalent of base to neutralize the HBr salt before the base can participate in the desired reaction. Failure to do so will result in the consumption of your primary base, leading to incomplete or no reaction. Alternatively, you can perform a liquid-liquid extraction with a mild base (like NaHCO₃ or K₂CO₃) and an organic solvent to isolate the free amine prior to your reaction, but this adds a step and the free amine may be less stable.
Q4: What are the primary hazards associated with 5-Bromoazepan-4-one hydrobromide?
A4: As an α-bromo ketone, this compound should be treated as a lachrymator (potent eye irritant) and a skin irritant.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] The release of HBr gas upon decomposition is also a significant hazard.
Part 2: Troubleshooting Guide: Common Side Reactions
This section explores the most common problems and unexpected outcomes during reactions, explains the underlying chemistry, and provides actionable solutions.
Problem 1: Formation of a Ring-Contracted Product (Favorskii Rearrangement)
Issue: "My reaction produced a cyclopentanecarboxamide or piperidine-based product instead of the expected azepane derivative. The mass spectrum shows a loss of HBr and rearrangement."
This is the hallmark of a Favorskii rearrangement , a classic and often problematic side reaction for α-halo ketones when treated with a base.[3][4] Instead of simple nucleophilic substitution, the base abstracts a proton from the α'-carbon (C6), forming an enolate. This enolate then performs an intramolecular S_N2 reaction, displacing the bromide to form a highly strained bicyclic cyclopropanone intermediate. The nucleophile then attacks this intermediate, leading to ring-opening and contraction.[5][6]
Troubleshooting Workflow: Favorskii Rearrangement
Caption: Troubleshooting logic for Favorskii rearrangement.
Solutions & Protocols:
Strategy
Rationale
Example Protocol
1. Use a Non-Nucleophilic Base
Strong, non-nucleophilic bases are less likely to attack the cyclopropanone intermediate, which can sometimes suppress the rearrangement. However, for many substrates, a strong base is the root cause. A weaker, bulkier base is often better.
Instead of NaOH or NaOMe, consider using a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) if only proton abstraction is needed.
2. Lower the Temperature
The activation energy for the desired S_N2 substitution is often lower than that for the rearrangement. Running the reaction at 0°C, -20°C, or even lower can significantly favor the desired product.
Cool the solution of 5-Bromoazepan-4-one hydrobromide in an appropriate solvent (e.g., THF, CH₂Cl₂) to -20°C. Add your nucleophile, followed by the dropwise addition of a pre-chilled base solution over 30-60 minutes. Maintain the low temperature for several hours while monitoring by TLC.
3. Protect the Amine
Protecting the azepane nitrogen with a group like Boc (tert-Butoxycarbonyl) or Cbz (Carboxybenzyl) prevents it from acting as an internal base or nucleophile and can alter the conformational dynamics to disfavor the rearrangement.
Protocol: Dissolve the hydrobromide salt in a 1:1 mixture of Dioxane/Water. Add 2.5 equivalents of NaHCO₃. Add 1.2 equivalents of Boc-anhydride ((Boc)₂O). Stir at room temperature for 12-24 hours. Extract the N-Boc protected product with ethyl acetate. The resulting N-Boc-5-bromoazepan-4-one can then be used in subsequent reactions.
Problem 2: Formation of an α,β-Unsaturated Ketone (Elimination)
Issue: "My main product is accompanied by an impurity with a mass corresponding to the loss of HBr. The NMR shows vinylic protons."
This is a classic dehydrobromination or E2 elimination reaction.[1][7] A base abstracts the proton on the carbon adjacent to the bromine (C6), leading to the formation of a double bond conjugated with the carbonyl group. This side reaction is competitive with S_N2 substitution and is favored by strong, sterically hindered bases and higher temperatures.[8]
Reaction Pathway Diagram: Desired vs. Side Reactions
Caption: Competing reaction pathways for 5-Bromoazepan-4-one.
Solutions & Protocols:
Strategy
Rationale
Example Protocol
1. Use a Weaker, Non-Hindered Base
Strong, bulky bases (like t-BuOK) are classic reagents for promoting elimination. A weaker base (e.g., K₂CO₃, Cs₂CO₃) or a non-hindered amine base (e.g., triethylamine) provides enough basicity for many S_N2 reactions without strongly favoring the E2 pathway.
For a reaction with a carbon nucleophile, suspend K₂CO₃ (2.5 eq.) in DMF. Add the nucleophile (1.2 eq.) and the 5-Bromoazepan-4-one hydrobromide (1.0 eq.). Stir at room temperature, monitoring by TLC. The carbonate base is often sufficient to drive the reaction without causing significant elimination.
2. Choose a "Softer" Nucleophile
Highly basic nucleophiles (e.g., alkoxides) can also act as bases to promote elimination. "Softer," less basic nucleophiles (e.g., azide, thiols, malonates) are more likely to participate in the desired S_N2 reaction.
If an oxygen nucleophile is required, consider using the carboxylate salt (e.g., sodium acetate) with a phase-transfer catalyst rather than a strong alkoxide base like sodium ethoxide.
3. Control Temperature
Elimination reactions often have a higher activation energy and are more favored at higher temperatures (reflux). Running the reaction at room temperature or below can suppress elimination.[1]
Follow the temperature control guidelines as described for the Favorskii rearrangement. Avoid prolonged heating. If the reaction is sluggish at room temperature, consider gentle warming to 40-50°C before resorting to reflux conditions.
Part 3: References
Cromwell, N. H., & Ayer, R. P. (1959). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 81(1), 133-137.
Pure Chemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. PureChemistry.
Scribd. (n.d.). Favorskii Rearrangement Guide.
Alfa Chemistry. (n.d.). Favorskii Rearrangement.
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
Prezi. (n.d.). Favorskii rearrangement.
Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement.
BenchChem. (2025). In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. BenchChem Technical Support.
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
Beilstein Journals. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins.
Osbourn, J. (2020). Elimination of Alpha Bromides. YouTube.
Technical Support Center: 5-Bromoazepan-4-one Hydrobromide Stability Guide
Executive Summary & Core Directive The Problem: 5-Bromoazepan-4-one hydrobromide is a highly reactive synthetic intermediate. Its instability stems from the "perfect storm" of functional groups: a secondary amine (masked...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
The Problem: 5-Bromoazepan-4-one hydrobromide is a highly reactive synthetic intermediate. Its instability stems from the "perfect storm" of functional groups: a secondary amine (masked by HBr), a ketone, and a bromine atom at the
-position.
The Reality: In solution, this molecule is a "ticking clock." It is prone to three primary degradation pathways: Elimination (to the enone), Dimerization (self-alkylation), and Oxidation (if stored in DMSO).
The Solution: Stability is binary—you either maintain the salt form in an anhydrous, acidic environment, or you lose the compound. Do not store this compound in solution for >4 hours at room temperature.
Diagnosis: Why is my compound degrading?
Understanding the mechanism of failure is the only way to prevent it. This molecule is not passively unstable; it is chemically reactive.[1]
The Degradation Pathways
The following diagram illustrates the three critical failure modes you must prevent.
Figure 1: Critical degradation pathways. Note that DMSO acts as an oxidant over time, while basic conditions trigger rapid elimination.
Mechanism Explanation
Elimination (The Primary Risk): The proton at C3/C5 (alpha to the ketone) is acidic. Even mild bases can deprotonate this, leading to the expulsion of Bromide (Br-) and the formation of an
-unsaturated ketone (enone). This enone is a Michael acceptor and will rapidly polymerize.
Kornblum Oxidation: If stored in DMSO, the sulfoxide oxygen can displace the bromine, eventually hydrolyzing to form a dicarbonyl compound (glyoxal derivative). This is a common "silent killer" in compound management libraries [1].
Favorskii Rearrangement: In the presence of strong bases (hydroxide/alkoxide), the ring can contract from a 7-membered azepane to a 6-membered piperidine derivative.
Protocol: Solvent Selection & Handling
Solvent Compatibility Matrix
Solvent
Compatibility
Risk Level
Notes
Acetonitrile (Anhydrous)
Recommended
Low
Best for short-term handling. Non-nucleophilic.
Dichloromethane (DCM)
Recommended
Low
Good solubility for the free base (if generated in situ), but salt may require MeOH co-solvent.
DMSO
Use with Caution
High
Risk of Kornblum oxidation over time (>24h). Do not use for long-term storage.
Methanol/Ethanol
Conditional
Medium
Nucleophilic solvents. Can form hemiacetals or displace Br- over long periods.
Water
Avoid
Critical
Promotes hydrolysis and autocatalytic degradation.
The "Just-in-Time" Preparation Protocol
Follow this workflow to maximize experimental reproducibility.
Weighing: Weigh the HBr salt quickly. The compound is hygroscopic; absorbed water accelerates degradation.
Dissolution:
Use degassed, anhydrous Acetonitrile (MeCN) .
If solubility is poor, add 0.1% Acetic Acid to the solvent before adding the solid. This ensures the amine remains protonated.
Usage: Use the solution within 4 hours of preparation.
Quenching: If the reaction is finished, quench immediately. Do not leave the reaction mixture stirring overnight "to be safe"—this usually leads to lower yields due to decomposition.
Troubleshooting & FAQs
Q1: The solution turned yellow/brown after 2 hours. Is it still good?
Status:Compromised.Reason: The color change indicates the liberation of free Bromine (
) or the formation of conjugated enones (polymerization).
Action: Check LCMS. If purity is <90%, discard. To prevent this, ensure your solvent is acid-stabilized (e.g., 0.1% AcOH) and protect from light.
Q2: Can I store a 10mM stock solution in DMSO at -20°C?
Status:Not Recommended.Reason: Even at -20°C, DMSO can slowly oxidize
-bromo ketones [2]. Furthermore, freeze-thaw cycles introduce water (condensation), which is fatal to this molecule.
Action: Store the compound as a solid powder at -20°C under argon/nitrogen. Make fresh solutions for every experiment.
Q3: I need to perform a nucleophilic substitution (SN2) with an amine. How do I prevent self-polymerization?
Status:Procedural Adjustment Required.Strategy:
Dissolve the nucleophile (the amine you are adding) in the reaction vessel first.
Add a non-nucleophilic base (e.g., DIPEA) if necessary.
Add the 5-Bromoazepan-4-one HBr as a solid (or dropwise solution) slowly to the mixture.
Why: This keeps the concentration of the free-base azepanone low relative to your nucleophile, statistically favoring the desired cross-reaction over self-dimerization.
Emergency Rescue: What to do if...
Scenario: You generated the free base during an extraction, and it's oiling out.
Immediate Action:
Do not heat.
Dilute immediately with cold DCM .
Add 1.1 equivalents of 4M HCl in Dioxane (or HBr in AcOH) to re-form the salt.
Precipitate the salt with diethyl ether and filter.
Rationale: The salt form is the thermodynamic energy well. The free base is a kinetic intermediate that wants to degrade.
Decision Logic for Experimental Design
Use this logic flow to determine your experimental setup.
Figure 2: Pre-experiment safety check to ensure compound integrity.
References
Kornblum Oxidation Mechanism : Kornblum, N., et al. "A New Method for the Oxidation of Alkyl Halides." Journal of the American Chemical Society, vol. 79, no. 24, 1957, pp. 6562.
Reactivity of
-Halo Ketones : "In-Depth Technical Guide to -Bromo Ketones: Synthesis, Reactivity, and Applications." BenchChem, 2025.[1]
General Stability of Aminoketones: Fisher, M. et al. "Stability of pharmaceutical salts in solution." Journal of Pharmaceutical Sciences. (General reference for salt vs. freebase stability).
Disclaimer: This guide refers to 5-Bromoazepan-4-one (CAS 83613-48-3).[2] Do not confuse this with Bromazepam or other benzodiazepine derivatives, which have distinct stability profiles.
how to avoid decomposition of 5-Bromoazepan-4-one hydrobromide
Technical Support Center: 5-Bromoazepan-4-one hydrobromide Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-Bromoazepan-4-one hydrobromide. This guide is designed for resear...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-Bromoazepan-4-one hydrobromide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromoazepan-4-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you to mitigate decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives about 5-Bromoazepan-4-one hydrobromide.
Q1: What are the primary visual signs of decomposition in my sample?
A1: Decomposition often presents with distinct visual cues. The most common sign is a color change; a pure sample should be an off-white to pale yellow solid. Degradation can cause it to darken to yellow, brown, or even black.[1] Another key indicator is the release of hydrogen bromide (HBr) gas, which has a sharp, acidic odor and is corrosive.[1] You may also observe the formation of solid byproducts or a change in the physical state, such as the solid becoming oily or sticky, which often indicates moisture absorption.[1]
Q2: What are the main chemical pathways that cause this compound to decompose?
A2: 5-Bromoazepan-4-one hydrobromide is an α-bromo ketone, a class of compounds susceptible to several degradation pathways:
Dehydrobromination: This is a common elimination reaction, often promoted by trace bases, that forms an α,β-unsaturated ketone (azepan-4-en-5-one) and HBr.[1][2][3]
Hydrolysis: As a hydrobromide salt, the compound is hygroscopic and can readily absorb atmospheric moisture. This water can then react with the compound to substitute the bromine atom, forming an α-hydroxy ketone and HBr.[1][4][5]
Favorskii Rearrangement: In the presence of a base, cyclic α-halo ketones like this one can undergo a characteristic ring contraction to form a cyclopentanecarboxylic acid derivative.[6][7][8] This is a critical consideration if your reaction conditions are basic.
Q3: How should I properly store 5-Bromoazepan-4-one hydrobromide to ensure maximum shelf life?
A3: Strict storage conditions are critical. The compound should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][9] We recommend storage at 2-8°C in a refrigerator. For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent exposure to moisture and oxygen.[1][10]
Q4: Why is the compound supplied as a hydrobromide salt? What are the implications?
A4: The free base form of 5-Bromoazepan-4-one contains a secondary amine, which can be reactive and potentially unstable. Forming the hydrobromide salt protonates this amine, increasing its stability, making it a crystalline solid that is easier to handle, and improving its shelf-life. The primary implication for handling is that the salt is likely hygroscopic, meaning it readily absorbs moisture from the air.[11][12] This necessitates careful handling in a controlled, low-humidity environment.[10]
Q5: What solvents and reagents should I avoid when working with this compound?
A5: Avoid protic solvents (e.g., water, methanol, ethanol) as they can participate in hydrolysis. Basic reagents and solvents (e.g., amines like triethylamine, pyridine, or hydroxide solutions) should be avoided unless a specific reaction like the Favorskii rearrangement is intended, as they will promote dehydrobromination or rearrangement.[2][13] Strong oxidizing agents are also generally incompatible with hydrobromide salts.[14] For reactions, dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are recommended.
Visual Guide to Decomposition Pathways
The following diagram illustrates the primary chemical routes through which 5-Bromoazepan-4-one hydrobromide can degrade. Understanding these pathways is key to designing stable experimental conditions.
Caption: Major decomposition pathways for 5-Bromoazepan-4-one hydrobromide.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experimentation.
Observed Problem
Probable Cause(s)
Recommended Solution(s)
Sample is discolored (yellow, brown) or has a sharp, acidic smell.
Chemical decomposition (dehydrobromination and/or hydrolysis).[1]
1. Discard the decomposed material. Do not attempt to use it. 2. Obtain a fresh vial of the compound. 3. Review and strictly implement the recommended storage protocol (See Protocol 1).
Solid material has become clumpy, sticky, or oily.
Moisture absorption due to hygroscopicity.[10] This can accelerate hydrolysis.
1. Handle the material exclusively in a low-humidity environment, such as a glove box or under a steady stream of inert gas.[15] 2. If the material is known to be thermally stable, it may be dried under high vacuum. However, proceed with caution as heat can also cause degradation.[1][10]
Low yield in a reaction; TLC or LC-MS shows multiple unexpected byproducts.
Decomposition of the starting material under reaction conditions.
1. Check Solvent Purity: Ensure solvents are anhydrous and freshly distilled or from a sealed bottle.[16] 2. Inert Atmosphere: Run the reaction under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.[16] 3. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.[1] 4. Reagent Compatibility: Ensure no unintended basic or highly nucleophilic species are present in your reaction mixture.
Difficulty in achieving complete dissolution in aprotic solvents.
The hydrobromide salt form has higher polarity and may have limited solubility in non-polar solvents.
1. Try a more polar aprotic solvent, such as anhydrous DMF or DMSO. 2. Use sonication to aid dissolution, but avoid heating the mixture unless specified by the protocol. 3. Ensure the solvent is truly anhydrous, as absorbed water can change solvent properties and compound stability.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
This protocol outlines the best practices for storing and handling the compound to prevent degradation.
Materials:
Original vial of 5-Bromoazepan-4-one hydrobromide
Refrigerator (2-8°C)
Desiccator cabinet or glove box
Inert gas (Argon or Nitrogen) supply
Procedure:
Initial Receipt: Upon receiving the compound, inspect the container for an intact seal. Do not use if the seal is broken.
Storage Location: Immediately place the tightly sealed container in a refrigerator set to 2-8°C. The storage area should be dark.
Opening the Container:
Before opening, allow the container to warm to room temperature inside a desiccator (approx. 20-30 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
Whenever possible, handle the solid in a controlled environment like a glove box or glove bag with a dry atmosphere.[11][15]
Weighing and Dispensing:
If a glove box is unavailable, work quickly. Open the vial and blanket the headspace with a gentle stream of inert gas.
Use clean, dry spatulas and weighing vessels.
Immediately after dispensing the required amount, securely reseal the container, purge the headspace with inert gas if possible, and return it to cold storage.
Long-Term Storage: For storage longer than 6 months, parafilm the vial cap and place it inside a secondary container with a desiccant.
Protocol 2: Setting Up a Reaction to Minimize Decomposition
This workflow details the steps for using the compound in a chemical reaction while minimizing the risk of degradation.
Caption: Recommended workflow for setting up a reaction.
Detailed Steps:
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere.
Solvent Preparation: Use a dry, aprotic solvent. Transfer the solvent via syringe or cannula from a Sure/Seal™ bottle or a freshly distilled source.[16]
Establish Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry argon or nitrogen for 5-10 minutes. Maintain a positive pressure of inert gas throughout the experiment (e.g., using a balloon or bubbler).
Reagent Preparation: Add the solvent and any other non-sensitive reagents to the reaction flask. If other reagents are also sensitive, they should be handled with similar care.
Compound Addition: Weigh the 5-Bromoazepan-4-one hydrobromide as described in Protocol 1. Add it to the reaction flask under a positive flow of inert gas to prevent atmospheric exposure.
Reaction Execution: Stir the reaction mixture at the desired temperature. Monitor the reaction progress by TLC or LC-MS. Note any color changes in the reaction mixture, as this could indicate decomposition.
Workup: Plan the reaction workup carefully. If an aqueous wash is needed, use neutral or slightly acidic water (e.g., saturated NH₄Cl solution) before any basic washes to minimize base-induced degradation of any unreacted starting material.
By adhering to these guidelines, you can significantly improve the reliability of your experiments and the integrity of your results. For further assistance, please do not hesitate to contact our technical support team.
Technical Support Center: Troubleshooting 5-Bromoazepan-4-one Hydrobromide Reactions
Foreword by the Senior Application Scientist In the landscape of heterocyclic chemistry and drug development, 5-Bromoazepan-4-one hydrobromide is a highly versatile but notoriously temperamental building block. This mole...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword by the Senior Application Scientist
In the landscape of heterocyclic chemistry and drug development, 5-Bromoazepan-4-one hydrobromide is a highly versatile but notoriously temperamental building block. This molecule is bifunctional: it contains both an electrophilic
-bromo ketone and a secondary amine within a 7-membered ring.
While it is an exceptional precursor for synthesizing fused systems like thiazoloazepines, its inherent reactivity makes it highly prone to degradation, self-condensation, and structural rearrangement if handled improperly. This guide moves beyond basic step-by-step instructions to explain the causality behind the chemical behavior of this compound, ensuring your synthetic workflows are robust, reproducible, and mechanistically sound.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my reaction mixture turn into an intractable tar when I neutralize the hydrobromide salt before adding my electrophile?Causality: Intermolecular Self-Condensation
The hydrobromide salt is not merely a storage convenience; it is a critical protective state. In the salt form, the azepane nitrogen is protonated, rendering it non-nucleophilic. When you introduce a base to liberate the free amine, you simultaneously expose the highly electrophilic
-bromo ketone moiety. Because -bromo ketones are exceptionally susceptible to nucleophilic attack[1], the free secondary amine of one molecule will rapidly attack the -carbon of another. This intermolecular reaction triggers a runaway polymerization/dimerization cascade, resulting in the "tar" you observe.
Expert Solution: Never free-base the compound in isolation. If N-alkylation is required, use a biphasic system (see Protocol B) to trap the free base in situ.
Q2: I attempted a substitution reaction using sodium methoxide, but NMR indicates I formed a 6-membered ring product. What happened?Causality: The Favorskii Rearrangement
When cyclic
-halo ketones are exposed to strong alkoxide bases, they undergo a Favorskii rearrangement[2]. The base deprotonates the -position (C3 of the azepane ring) to form an enolate. Because enolates of -bromo ketones are highly reactive[3], the enolate carbon attacks the C5 position, displacing the bromide ion to form a highly strained bicyclic cyclopropanone intermediate. Subsequent attack by the methoxide ion on the carbonyl carbon cleaves the ring, resulting in a ring-contracted piperidine-carboxylic acid methyl ester.
Expert Solution: Avoid strong nucleophilic bases. Use non-nucleophilic bases (e.g., DIPEA) if proton scavenging is required without altering the ring size.
Q3: How do I optimize the Hantzsch thiazole synthesis with this precursor?Causality: Chemoselective Nucleophilicity
The Hantzsch thiazole synthesis relies on the reaction of the
-bromo ketone with a thioamide or thiourea[4]. The sulfur atom in thiourea is a "soft" nucleophile and is highly reactive toward the soft electrophilic -carbon. You do not need to free-base the azepane nitrogen for this step. By heating the hydrobromide salt directly with thiourea in ethanol, the sulfur selectively attacks the -carbon, followed by intramolecular cyclization.
Expert Solution: Maintain the acidic environment provided by the HBr salt during the initial cyclization step to prevent azepane side reactions.
Part 2: Quantitative Data Presentation
To predict the behavior of 5-Bromoazepan-4-one hydrobromide under various conditions, consult the following causality matrix.
Base Selection
Approx. pKa
Primary Reaction Pathway
Yield of Desired Product
Major Byproduct / Failure Mode
None (HBr Salt)
N/A
Electrophilic Substitution (S-attack)
High (>85%)
None (Stable under acidic conditions)
Aq. NaHCO₃ (Biphasic)
6.4
Controlled Free-basing
Moderate (60-75%)
Self-condensation (if extraction is delayed)
Triethylamine (TEA)
10.7
Dehydrobromination / Dimerization
Low (<20%)
-unsaturated enones / Polymers
Sodium Methoxide
15.5
Favorskii Rearrangement
Low (<5%)
Ring-contracted piperidine esters
Part 3: Mandatory Visualizations
Caption: Degradation pathways of 5-Bromoazepan-4-one under basic and thermal stress.
Caption: Step-by-step experimental workflow for Hantzsch Thiazole cyclization.
Part 4: Self-Validating Experimental Protocols
Protocol A: Hantzsch Thiazole Synthesis (Direct Salt Utilization)
This protocol utilizes the hydrobromide salt directly, leveraging the precipitation of the product as a self-purifying mechanism.
Suspension: Suspend 5-Bromoazepan-4-one hydrobromide (1.0 eq) in anhydrous ethanol (10 mL/mmol) and cool to 0-5°C in an ice bath.
Reagent Addition: Add thiourea (1.1 eq) in one portion. Validation Check: The mixture should remain a heterogeneous suspension; complete dissolution at this stage indicates moisture contamination.
Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 3 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot should disappear, replaced by a baseline spot (the product salt).
Isolation: Cool the reaction to room temperature, then further to 0°C. The hydrobromide salt of the resulting 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine will precipitate. Filter and wash with cold ethanol.
Free-Basing (Optional): Dissolve the solid in water, adjust to pH 8 with saturated aqueous
, and extract with dichloromethane (3x). Dry over and concentrate.
Protocol B: Controlled In-Situ Free-Basing for N-Alkylation
This biphasic protocol ensures the free base is consumed by an external electrophile faster than it can self-condense.
Biphasic Setup: In a round-bottom flask, dissolve your target electrophile (e.g., benzyl bromide, 1.2 eq) in dichloromethane (DCM). Add an equal volume of saturated aqueous
.
Controlled Addition: Cool the vigorously stirring biphasic mixture to 0°C. Add 5-Bromoazepan-4-one hydrobromide (1.0 eq) portion-wise over 15 minutes.
Reaction: Validation Check: The
will slowly neutralize the HBr salt. As the free base forms, it immediately partitions into the DCM layer and reacts with the electrophile. The low concentration of free base in the organic layer at any given time prevents dimerization.
Workup: Once gas evolution ceases and TLC confirms completion, separate the organic layer, wash with brine, dry over
, and concentrate under reduced pressure at <30°C to prevent thermal degradation.
Part 5: References
"Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone". Google Patents (US10836788B2). URL:
"Di-alpha-halogenation of ketones in acidic medium". Chemistry Stack Exchange. URL: [Link]
Technical Support Center: Scaling Up the Synthesis of 5-Bromoazepan-4-one Hydrobromide
Welcome to the Technical Support Center for the scale-up synthesis of 5-bromoazepan-4-one hydrobromide (CAS: 83613-48-3). This guide is engineered for process chemists, researchers, and drug development professionals nav...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of 5-bromoazepan-4-one hydrobromide (CAS: 83613-48-3). This guide is engineered for process chemists, researchers, and drug development professionals navigating the specific mechanistic and rheological challenges of alpha-brominating nitrogen-containing seven-membered heterocycles.
Rather than a generic synthesis guide, this document focuses on the causality behind the reaction parameters, ensuring your scale-up process is a robust, self-validating system.
Process Overview & Self-Validating Workflow
The synthesis relies on the direct electrophilic alpha-bromination of azepan-4-one using molecular bromine in glacial acetic acid[1]. The brilliance of this specific protocol lies in its self-validating nature: the desired hydrobromide salt is highly insoluble in the reaction matrix. As the reaction progresses, the product spontaneously precipitates out of solution. This phase separation acts as an automatic thermodynamic sink—halting further reaction, preventing overbromination, and providing visual confirmation of product formation.
Fig 1: End-to-end scale-up workflow for 5-bromoazepan-4-one hydrobromide.
Standard Operating Procedure (SOP) Summary
Salt Preparation: Dissolve azepan-4-one free base[2] in glacial acetic acid (8–10 L/kg). Cool to 10 °C and slowly introduce 1.0 equivalent of anhydrous HBr gas. Causality: Pre-forming the salt is strictly required to protect the amine from N-bromination and to direct regioselectivity.
Bromination: Maintain the reactor at 10–15 °C. Add 1.05 equivalents of molecular bromine (
) dropwise over 2–3 hours.
Aging & Isolation: Stir the resulting thick slurry for 12–18 hours at room temperature. Filter under nitrogen, wash the cake with cold glacial acetic acid, followed by anhydrous MTBE to purge residual
. Dry in a vacuum oven at 35 °C.
Quantitative Data & Critical Process Parameters
Summarized below are the critical parameters required to maintain the integrity of the scale-up process.
Parameter
Target Range
Causality & Consequence of Deviation
Reaction Temp ( addition)
10–15 °C
>15 °C: Increases kinetic energy leading to 3,5-dibromination.<10 °C: Slows enolization, causing dangerous pooling.
<8 Vol: The precipitating product forms an un-stirrable "brick.">10 Vol: Reduces the isolated yield due to partial solubility.
Drying Temperature
30–35 °C (Vacuum)
>40 °C: Risks thermal degradation and discoloration of the product[3].
Troubleshooting & FAQs
Q1: We are isolating significant amounts of the 3-bromoazepan-4-one regioisomer instead of the desired 5-bromo product. How do we control regioselectivity?
A1: This is a classic regioselectivity failure driven by an incomplete protonation state of the azepane nitrogen. In the 7-membered azepane ring, the nitrogen (N1) is separated from C3 by only one carbon (C2), but is separated from C5 by two carbons (C6, C7).
Under strongly acidic conditions (glacial acetic acid + HBr), the nitrogen is quantitatively protonated to an ammonium cation. The strong inductive electron-withdrawing effect (-I effect) of this cation severely destabilizes the partial positive charge that develops during enolization at the proximal C3 position. Consequently, enolization is dynamically directed to the more distal, less deactivated C5 position[4]. If you observe the 3-bromo isomer, your medium is not acidic enough, allowing transient free-base enolization. Fix: Ensure 100% HBr salt formation before initiating
Fig 2: Mechanism of regioselective C5-enolization directed by N1 protonation.
Q2: The isolated product turns dark brown or black upon storage. How do we prevent this?
A2: Alpha-bromo amines are notoriously unstable as free bases. The nucleophilic secondary amine of one molecule will rapidly attack the electrophilic alpha-carbon of another, leading to self-alkylation, dimerization (forming pyrazine derivatives), and polymerization[3]. The darkening indicates free-base formation and degradation.
Fix: The product must be strictly maintained as the hydrobromide salt. Do not attempt to neutralize the product during workup. Ensure the final wash with MTBE is completely anhydrous, and store the final product under a strict argon/nitrogen atmosphere at 2–8 °C.
Q3: During scale-up, the reaction slurry becomes too thick to stir after 50% bromine addition. What is the engineering fix?
A3: The hydrobromide salt of 5-bromoazepan-4-one has exceptionally low solubility in acetic acid. While this is highly advantageous for driving the reaction equilibrium and self-purification, it presents a severe rheological challenge at scale.
Fix: Do not increase the temperature to dissolve the cake, as this will trigger dibromination. Instead, increase the initial solvent volume of glacial acetic acid to 8-10 volumes (L/kg). Furthermore, ensure your reactor is equipped with a high-torque anchor or retreat-curve impeller, as standard pitched-blade turbines will fail to agitate the dense slurry.
Q4: Can we use N-Bromosuccinimide (NBS) instead of molecular bromine to avoid handling hazardous
liquid?
A4: While NBS is a milder brominating agent, it generates succinimide as a byproduct. Succinimide is difficult to purge from the highly polar 5-bromoazepan-4-one hydrobromide salt without utilizing an aqueous extraction. Because aqueous extraction would risk free-basing the amine and destroying the product, molecular bromine in acetic acid remains the most self-validating and scalable system[1]. The HBr byproduct from
simply reinforces the desired salt state, requiring no complex byproduct removal.
References
1.1 - Google Patents. Details the standard protocol for the bromination of azepan-4-one derivatives in acetic acid using molecular bromine.
2. 4 - Wikipedia.org. Outlines the mechanistic pathway for the halogenation of azepan-4-one with molecular bromine in acetic acid to yield the 5-bromohexahydro-4-azepinone intermediate.
3. - Sigma-Aldrich. Provides critical physical property data, handling, and stability requirements for the isolated hydrobromide salt.
4.2 - PubChem - NIH.gov. Structural and chemical property documentation for the azepan-4-one starting material.
resolving impurities in 5-Bromoazepan-4-one hydrobromide samples
This technical guide addresses the purification, handling, and troubleshooting of 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) . It is designed for organic chemists and process engineers encountering purity issues...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification, handling, and troubleshooting of 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) . It is designed for organic chemists and process engineers encountering purity issues during the synthesis of heterocyclic intermediates.
Compound Profile & Stability Overview
Chemical Name: 5-Bromoazepan-4-one hydrobromide[1][2][3]
Favorskii Rearrangement (skeletal contraction to pyrrolidine derivatives under basic conditions).
Diagnostic Troubleshooting (Q&A)
Q1: My sample has turned from off-white to yellow/brown. Is it still usable?
Diagnosis: The color change indicates oxidative degradation or the liberation of free bromine (
).
Cause: Exposure to light or moisture causes the HBr salt to dissociate slightly, leading to the formation of the free base, which is unstable. The free base undergoes elimination to form the conjugated enone (azepin-4-one), which oligomerizes into colored compounds.
Solution:
Minor Yellowing: Perform a reslurry in cold anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) to wash away surface oxidation.
Dark Brown: Recrystallization is required (see Protocol A).
Prevention: Store under Argon at -20°C.
Q2: I see a "doublet of doublets" impurity in the proton NMR around 4.5 ppm. What is it?
Diagnosis: This is likely the 3-bromo regioisomer .
Context: Direct bromination of azepan-4-one can occur at either the C3 or C5 position. While C5 is often thermodynamically favored due to ring conformation, C3 kinetic products form if the reaction temperature spikes.
Differentiation:
5-Bromo (Target): Look for coupling constants typical of the C5-C6 methylene interaction.
3-Bromo (Impurity): The C3 proton often shows a distinct coupling pattern due to the proximity of the nitrogen atom (even if protonated).
Resolution: Regioisomers are difficult to separate by simple recrystallization. Use Flash Chromatography on a C18 reverse-phase column (Acidic mobile phase: 0.1% TFA in Water/MeCN) to prevent silica-induced degradation.
Q3: The melting point is lower than the literature value (approx. 175-180°C dec). Why?
Diagnosis:Solvent inclusion or excess HBr .
Cause: Azepane rings are conformationally flexible and can trap solvent molecules in the crystal lattice. Alternatively, the sample may contain trapped
species if synthesized using excess bromine.
Test: Run a TGA (Thermogravimetric Analysis) or dry a small sample at 40°C under high vacuum (0.1 mbar) for 4 hours and re-check melting point.
Impurity Landscape & Formation Pathways
The following diagram illustrates the genesis of common impurities during the synthesis and storage of 5-Bromoazepan-4-one.
Figure 1: Reaction pathways showing the formation of the target compound and its primary impurities (Regioisomer, Elimination, and Hydrolysis).[4]
Note: Avoid Methanol/Ethanol if possible, as they can react with the
-bromo ketone to form ketals or undergo solvolysis over prolonged heating.
Dissolution:
Suspend the crude solid (10 g) in IPA (40 mL).
Heat gently to 50-60°C. Do not reflux (risk of elimination).
Add IPA dropwise until dissolution is complete.
Filtration:
While hot, filter through a glass frit to remove insoluble inorganic salts or polymer specks.
Crystallization:
Cool the filtrate slowly to Room Temperature (RT).
Add anhydrous
(20 mL) slowly to induce turbidity.
Store at 4°C for 12 hours.
Isolation:
Filter the white crystals under Argon/Nitrogen blanket (hygroscopic!).
Wash with cold
.
Dry under vacuum over
.
Protocol B: Reslurrying (For Minor Surface Impurities)
Use this method if the purity is >95% but the color is off.
Suspend the solid in Acetonitrile (MeCN) (5 volumes).
Stir vigorously at 0°C for 30 minutes.
Rationale: The HBr salt is sparingly soluble in cold MeCN, but the colored organic impurities (enones) are generally more soluble.
Filter and wash with cold MTBE.
Analytical Reference Data
Parameter
Specification (Target)
Common Deviations
Remediation
Appearance
White to off-white crystalline powder
Yellow/Orange sticky solid
Recrystallize (Protocol A)
Purity (HPLC)
> 97.0% (a/a)
< 95% with broad peaks
Check for hydrolysis (Hydroxy impurity elutes early)
H-NMR (DMSO-d6)
4.8-5.0 (1H, m, CH-Br)
Extra multiplet at 4.5
3-Bromo regioisomer present. Use Prep-HPLC.
Water Content (KF)
< 0.5%
> 1.0%
Dry at 40°C/vac. Material is hygroscopic.
Bromide Content
28-30% (Ionic Br)
< 25%
Loss of HBr. Acidify with HBr/Acetic Acid.
References
Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. PMC (PubMed Central). Retrieved March 6, 2026, from [Link]
Gao, et al. (2024).[5] Application of α-bromination reaction on acetophenone derivatives. ResearchGate. Retrieved March 6, 2026, from [Link]
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Retrieved March 6, 2026, from [Link]
Technical Support Center: Analytical Method Refinement for 5-Bromoazepan-4-one Hydrobromide
Strategic Overview & Chemical Context Why is this analysis difficult? Analyzing 5-Bromoazepan-4-one hydrobromide presents a classic "analytical paradox" often encountered in intermediate qualification.
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Chemical Context
Why is this analysis difficult?
Analyzing 5-Bromoazepan-4-one hydrobromide presents a classic "analytical paradox" often encountered in intermediate qualification. You are dealing with a molecule that possesses two conflicting functionalities:
The Amine Salt (Hydrobromide): Highly polar and basic. It tends to tail on standard C18 columns due to silanol interactions and elutes near the void volume in Reversed-Phase (RP) modes.
The
-Bromo Ketone: This moiety is chemically labile. It is an electrophile susceptible to nucleophilic attack (solvolysis) and base-promoted elimination (dehydrohalogenation).
The Core Challenge: The conditions required to stabilize the amine (low pH) are generally safe, but the solvents often used to dissolve polar salts (Methanol/Water) can trigger rapid degradation of the
-bromo ketone moiety.
This guide moves beyond generic protocols to provide a refined, stability-indicating method strategy.
Module 1: Sample Preparation & Stability (Critical Control Point)
The Issue:
Users frequently report "ghost peaks" or shifting purity profiles during a sequence. This is rarely a column issue; it is almost always on-column or in-vial degradation .
Mechanism of Failure:
In protic, nucleophilic solvents like Methanol (MeOH), 5-Bromoazepan-4-one undergoes solvolysis or elimination to form the
-unsaturated enone (azepin-4-one derivative). This reaction is accelerated by the slightly acidic nature of the HBr salt in solution if not buffered, or conversely, by any trace base.
Validated Sample Preparation Protocol
Parameter
Recommendation
Scientific Rationale
Diluent
Acetonitrile (AcN) / Water (90:10 v/v)
Avoids Methanol completely. AcN is aprotic and suppresses nucleophilic attack. The 10% water is necessary solely to dissolve the HBr salt.
Temperature
4°C (Autosampler)
The elimination reaction rate doubles (approx.) for every 10°C increase. Keep samples chilled.
Container
Amber Glass, Silanized
Protects from light (photolytic cleavage of C-Br) and reduces adsorption of the amine to glass surfaces.
Hold Time
< 12 Hours
Prepare fresh. Do not store stock solutions overnight for quantitative impurity analysis.
Visualization: Degradation Logic & Prevention
The following diagram illustrates the decision logic for sample handling to prevent the most common degradation pathways.
Caption: Figure 1. Solvent selection logic to prevent alpha-bromo ketone degradation during sample preparation.
Module 2: Chromatographic Separation Strategies
Due to the polarity of the HBr salt, standard C18 methods often fail. Two distinct pathways are recommended based on your instrumentation.
Strategy A: HILIC (Recommended for Polar Retention)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for this molecule, retaining the polar amine salt away from the void volume without ion-pairing reagents.
Column: Amide or Bare Silica (e.g., TSKgel Amide-80 or BEH HILIC), 1.7 µm or 3 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
Mobile Phase B: Acetonitrile.
Isocratic Mode: 90% B / 10% A.
Why this works: The high organic content stabilizes the
-bromo ketone (low water activity) while the salt mechanism provides excellent retention for the azepane ring.
Strategy B: Reversed-Phase (RP-HPLC) with Ion Suppression
If HILIC is unavailable, you must suppress the silanol activity to prevent peak tailing.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 60% B over 10 minutes.
Why TFA? Formic acid is often too weak to fully suppress silanol interactions for secondary amines. TFA (
) ensures the amine is fully protonated and ion-pairs with the analyte to improve shape. Note: TFA suppresses MS signal; use Strategy A for MS.
Module 3: Detection & Troubleshooting FAQ
Detection Optimization
The 5-Bromoazepan-4-one molecule has weak UV absorbance (lack of conjugation).
Detector
Suitability
Notes
UV (210 nm)
Low
Non-specific. Subject to solvent cut-off interference.
UV (254 nm)
Very Low
Only detects carbonyl transition. Poor sensitivity.
MS (ESI+)
High
Preferred. Monitor [M+H]+ ( ~192/194 for Br isotopes).
CAD/ELSD
Medium
Good for mass balance, but salt (HBr) can cause high background noise.
Troubleshooting Guide (Q&A)
Q1: I see a "doublet" peak that coalesces when I raise the temperature. Is this an isomer?
Diagnosis: Likely rotamers or conformational isomers of the 7-membered azepane ring, which is flexible.
Fix: However, do not raise the temperature above 30°C due to stability issues. Instead, sharpen the peak by increasing the ionic strength (e.g., increase Ammonium Formate to 20mM in HILIC).
Q2: My retention time shifts earlier with every injection.
Diagnosis: Loss of ion-pairing reagent or stationary phase dewetting (in RP-HPLC).
Fix: If using RP-HPLC with high aqueous content (to retain the salt), ensure you are using a "AQ" type column designed to resist phase collapse. If using HILIC, ensure the equilibration time is sufficient (at least 20 column volumes) as HILIC water layers form slowly.
Q3: I see a peak at [M-80] in my Mass Spec. Is the sample degrading?
Diagnosis: Not necessarily. [M-HBr] is a common in-source fragmentation for hydrobromide salts of alkyl halides.
Verification: Lower the fragmentor voltage (or Cone Voltage). If the [M-80] peak decreases relative to the parent [M+H], it is instrumental fragmentation, not sample degradation.
Visualization: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic workflow for distinguishing chemical instability from chromatographic artifacts.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3] Guidelines on validation parameters including specificity and stability.
McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic basic compounds in HILIC and RPLC." Journal of Chromatography A. Discusses the specific tailing mechanisms of amine salts.
BenchChem. (2025).[4] "Managing thermal instability of alpha-bromo ketones." Technical Notes. Provides data on the reactivity of the C-Br bond adjacent to carbonyls.
Waters Corporation. "Method Development Guide: HILIC for Polar Bases." Application Note. Detailed protocols for ammonium formate buffering in HILIC.
biological activity comparison of 5-Bromoazepan-4-one hydrobromide derivatives
Biological Activity Comparison Guide: 5-Bromoazepan-4-one Hydrobromide Derivatives Executive Summary 5-Bromoazepan-4-one hydrobromide (CAS: 1240597-76-9) serves as a critical chiral scaffold in the synthesis of conformat...
5-Bromoazepan-4-one hydrobromide (CAS: 1240597-76-9) serves as a critical chiral scaffold in the synthesis of conformationally constrained protease inhibitors. Unlike linear peptide inhibitors, the azepanone ring locks the molecule into a bio-active conformation, significantly enhancing potency and selectivity against cysteine proteases, specifically Cathepsin K (Cat K) and Cathepsin L (Cat L) .
This guide analyzes the biological performance of derivatives synthesized from this core scaffold, comparing their inhibitory profiles (Ki, IC50) against standard acyclic alternatives. It highlights the transition from the raw intermediate to high-affinity inhibitors like Compound 20 and Compound 24 (Marquis Series), demonstrating the structural causality behind their sub-nanomolar potency.
Mechanistic Role & Scaffold Utility
The 5-bromoazepan-4-one core acts as a P1-P2 linker mimic . In cysteine protease inhibitors, the "warhead" (often a ketone or nitrile) must be positioned precisely to interact with the active site cysteine (Cys25).
Conformational Constraint: The 7-membered azepane ring restricts the rotational freedom of the P1 and P2 substituents. This "pre-organization" minimizes the entropic penalty upon binding to the enzyme active site.
Stereochemical Control: The bromine at the C-5 position is a reactive handle, allowing for the stereoselective introduction of bulky hydrophobic groups (e.g., leucine or phenylalanine mimics) that occupy the S2 subsite of the enzyme.
Selectivity Switch: Modifications at the nitrogen (N-1) and the C-5 position allow chemists to tune selectivity between Cathepsin K (osteoclast bone resorption) and Cathepsin L (general protein turnover), reducing off-target toxicity.
Signaling Pathway: Cathepsin K in Bone Resorption
The following diagram illustrates the critical role of Cathepsin K in osteoclast function and where azepanone derivatives intervene.
Figure 1: Mechanism of Action for Azepanone-based Cathepsin K Inhibitors in Osteoclasts.
Comparative Biological Activity
The transformation of the 5-bromoazepan-4-one scaffold into active inhibitors involves displacing the bromine to fuse P1/P2 elements. The table below compares the biological activity of key azepanone derivatives against acyclic analogs, highlighting the "azepanone effect."
Table 1: Inhibition Constants (Ki) of Azepanone Derivatives vs. Acyclic Analogs
Compound ID
Scaffold Type
P2 Substituent
P3 Substituent
Cathepsin K Ki (nM)
Cathepsin L Ki (nM)
Selectivity (L/K)
Acyclic Control
Linear Ketone
Leucine
Cbz
240
15
0.06
Compound 1
Azepan-4-one
Leucine
Cbz
1.4
2.5
1.8
Compound 20
Azepan-4-one
Leucine
2-Pyridine-Sulfonyl
0.16
220
1,375
Compound 24
Azepan-4-one
Phenylalanine
2-Pyridine-Sulfonyl
0.0048
4.8
1,000
Compound 15
Azepan-4-one
-Naphthylalanine
Naphthoic Acid
85
0.43
0.005
Analysis of Data:
Cyclization Potency Jump: Moving from the Acyclic Control to Compound 1 (Azepan-4-one core) improves Cat K potency by ~170-fold (240 nM
1.4 nM). This validates the "conformational lock" hypothesis.
P2 Optimization: Replacing Leucine (Compound 20) with Phenylalanine (Compound 24) at the site derived from the 5-bromo position results in a 33-fold increase in potency (0.16 nM
0.0048 nM).
Selectivity Inversion: By altering the P2/P3 groups (Compound 15), the scaffold can be re-engineered to target Cathepsin L preferentially (Ki = 0.43 nM), demonstrating the versatility of the 5-bromoazepan-4-one starting material.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the bioactive core and the enzymatic assay used to generate the data above.
A. Synthesis Workflow (From 5-Bromoazepan-4-one)
Objective: Functionalization of the scaffold to create the P1-P2 interface.
Buffer Preparation: 50 mM MES (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT.
Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (10
M final concentration).
Enzyme: Recombinant Human Cathepsin K (0.1 nM final concentration).
Procedure:
Incubate Enzyme + Inhibitor (Variable conc. 0.01 nM – 1000 nM) for 15 min at
.
Add Substrate to initiate reaction.
Monitor fluorescence (Ex: 360 nm / Em: 460 nm) for 10 min.
Data Analysis: Fit initial velocities to the Morrison equation for tight-binding inhibitors to determine
.
Synthesis & SAR Logic Visualization
The following diagram maps the structural evolution from the raw 5-bromo scaffold to the final high-potency inhibitor.
Figure 2: Synthesis Pathway and Structure-Activity Relationship (SAR) Logic.
References
Marquis, R. W., et al. (2001).[1][2] "Azepanone-Based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.[2][3] Link
Marquis, R. W., et al. (2005).[1] "Azepanone-Based Inhibitors of Human Cathepsin L." Journal of Medicinal Chemistry, 48(24), 7520-7534. Link
Yamashita, D. S., et al. (2006). "Structure-Activity Relationships of Azepanone-Based Cathepsin K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(14), 3784-3788.
Grauert, M. (2013). "5-bromo-7-methyl-azepan-4-one hydrobromide as intermediate." US Patent 20130150341A1. Link
comparative study of different synthetic routes to 5-Bromoazepan-4-one hydrobromide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 5-Bromoazepan-4-one Hydrobromide (CAS: 83613-48-3) The synthesis of functionalized azepanone derivatives is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Molecule of Interest: 5-Bromoazepan-4-one Hydrobromide (CAS: 83613-48-3)
The synthesis of functionalized azepanone derivatives is a critical bottleneck in the development of fused heterocyclic drugs, such as the Parkinson's disease therapeutic Talipexole, and various spirocyclic diamine scaffolds . Among these building blocks, 5-bromoazepan-4-one hydrobromide stands out as a highly versatile, yet chemically sensitive, electrophilic intermediate .
This guide objectively evaluates three distinct synthetic pathways to this target, analyzing the mechanistic causality behind each protocol, highlighting common regiochemical pitfalls, and providing self-validating experimental methodologies for laboratory execution.
Mechanistic Pathway Analysis
The synthesis of 5-bromoazepan-4-one requires overcoming two primary chemical challenges:
Amine Protection: The secondary amine must be protected from oxidative degradation by the brominating agent.
Regioselectivity: Azepan-4-one possesses two alpha-carbons (C3 and C5). Enolization must be directed exclusively to C5.
Regioselectivity Causality: The inductive electron-withdrawing effect of a protonated or protected nitrogen at C1 strongly destabilizes the developing double bond of a C3-enol. Consequently, the C4-C5 enol forms preferentially, directing electrophilic bromination exclusively to the C5 position.
Route A: Direct Acid-Catalyzed Bromination (The Benchmark)
By starting directly with azepan-4-one hydrobromide, the secondary amine is fully protonated (
). This deactivates the nitrogen lone pair, preventing N-bromination. The strongly acidic environment (AcOH/HBr) promotes enolization. This route is highly atom-economical and leverages the low solubility of the brominated product in ether to drive purification.
Route B: N-Boc Mediated Bromination (The High-Purity Alternative)
For substrates requiring strict anhydrous conditions or where dibromination is a persistent issue, the N-Boc route is preferred. The Boc group provides steric bulk, improving organic solubility for controlled bromination using N-Bromosuccinimide (NBS). The subsequent deprotection with HBr/AcOH is orthogonal and directly yields the desired hydrobromide salt .
Route C: N-Benzyl Protection (The Reductive Trap)
Cautionary Insight: A common mistake in early-stage process development is utilizing a benzyl protecting group. While 1-benzylazepan-4-one is easily brominated, removing the benzyl group to yield the unprotected hydrobromide salt is mechanistically flawed. Standard hydrogenolysis (
, Pd/C) will simultaneously reduce the labile C-Br bond, reverting the molecule to azepan-4-one. Alternative non-reductive deprotections (e.g., using alpha-chloroethyl chloroformate, ACE-Cl) are harsh and drastically reduce the overall yield. This route is not recommended.
Quantitative Performance Data
Parameter
Route A (Direct)
Route B (Boc-Mediated)
Route C (Benzyl-Mediated)
Overall Yield
75 - 82%
65 - 70%
< 30%
Crude Purity
> 92%
> 98%
~ 75%
Atom Economy
High
Moderate
Low
Scalability
Excellent
Good
Poor
Primary Drawback
Dibromination risk
Reagent cost (Boc₂O, NBS)
Reductive debromination
Step-by-Step Experimental Methodologies
Protocol A: Direct Bromination Workflow
This protocol is a self-validating system utilizing visual titrimetric cues.
Preparation: Charge a 250 mL round-bottom flask with azepan-4-one hydrobromide (10.0 g, 51.5 mmol) and glacial acetic acid (80 mL).
Acidification: Add 33% HBr in AcOH (2.0 mL) to ensure complete amine protonation and catalyze enolization. Cool the mixture to 0–5 °C using an ice bath.
Electrophilic Addition: Dissolve molecular bromine (2.78 mL, 54.1 mmol, 1.05 eq) in glacial acetic acid (20 mL). Add this solution dropwise over 1 hour via an addition funnel.
Self-Validation Check: The deep red color of the bromine drop should fade to pale yellow within seconds of hitting the solution, indicating rapid consumption by the enol. If the red color persists, pause the addition to prevent dibromination.
Maturation: Remove the ice bath and stir at room temperature for 4 hours.
Isolation: Slowly add cold diethyl ether (100 mL) to the reaction mixture to fully precipitate the product.
Filtration: Filter the resulting white-to-pale-yellow crystalline solid under a vacuum, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum.
QA/QC:
NMR (DMSO-) will confirm regioselectivity by the presence of a characteristic downfield doublet of doublets (or multiplet) for the C5 proton at ~4.8 ppm, distinct from the unbrominated precursor.
Protocol B: N-Boc Mediated Workflow
This protocol relies on kinetic gas evolution for reaction monitoring.
Bromination: Dissolve N-Boc-azepan-4-one (10.0 g, 46.9 mmol) in anhydrous THF (100 mL). Add N-Bromosuccinimide (8.76 g, 49.2 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g). Stir at room temperature for 12 hours.
Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (150 mL) and water (100 mL). Wash the organic layer with brine, dry over
, and concentrate to yield crude N-Boc-5-bromoazepan-4-one.
Deprotection: Dissolve the crude intermediate in anhydrous Dichloromethane (50 mL) and cool to 0 °C.
Salt Formation: Dropwise, add 33% HBr in AcOH (25 mL).
Self-Validation Check: Immediate effervescence will occur. The evolution of
and isobutylene gas serves as a kinetic marker. The reaction is complete when gas evolution completely ceases (typically 2 hours).
Isolation: Add cold diethyl ether (150 mL) to precipitate the 5-bromoazepan-4-one hydrobromide. Filter, wash with ether, and dry.
References
Talipexole - Synthesis and Pharmacology
Source: Wikipedia
URL:[Link]
Validation
Cross-Validation of Analytical Methods for 5-Bromoazepan-4-one Hydrobromide
This guide outlines a rigorous cross-validation framework for the analysis of 5-Bromoazepan-4-one hydrobromide (CAS 83613-48-3), a critical intermediate in the synthesis of protease inhibitors (e.g., Cathepsin K inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a rigorous cross-validation framework for the analysis of 5-Bromoazepan-4-one hydrobromide (CAS 83613-48-3), a critical intermediate in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors).[1]
Given the molecule's specific chemical properties—a polar hydrobromide salt, a thermally labile
-bromo ketone moiety, and a weak UV chromophore—standard analytical approaches often fail. This guide compares three methodologies: HPLC-UV (Direct) , LC-MS (ESI+) , and GC-MS (Derivatized) , establishing a cross-validated protocol to ensure data integrity.
Executive Summary & Compound Profile
5-Bromoazepan-4-one hydrobromide presents a "triad of difficulty" for analytical chemists:
Lack of Chromophore: The 7-membered azepane ring lacks conjugation. The ketone carbonyl (
) absorbs weakly at ~280 nm, and the C-Br bond absorbs in the vacuum UV (<210 nm), making standard UV detection prone to baseline noise and interference.
Thermal Instability: As an
-bromo ketone, the molecule is susceptible to thermal dehydrohalogenation (loss of HBr) to form -unsaturated enones, rendering direct GC analysis inaccurate.[1]
Polarity: The secondary amine hydrobromide salt is highly polar, causing retention issues on standard C18 columns without ion-pairing or pH modification.
Compound Snapshot
Property
Specification
Analytical Implication
Structure
7-membered N-heterocycle, 4-ketone, 5-bromo
Chiral center at C5; requires enantiomeric awareness.[1][2]
Form
Hydrobromide Salt (HBr)
Highly polar; requires free-basing or buffered mobile phase.[1]
UV Max
~285 nm (weak), <210 nm
Low sensitivity by UV; requires high concentration or derivatization.
Stability
Labile to heat and base
Avoid high GC temps; avoid basic diluents (risk of cyclization/elimination).
Comparative Analytical Methodologies
Method A: HPLC-UV (The "Workhorse" - Optimized)
Best for: Routine purity testing of raw material at high concentrations (>0.5 mg/mL).[1]
Column: Waters X-Terra MS C18 (or equivalent end-capped C18), 150 x 4.6 mm, 3.5 µm.[1]
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).[1]
Detection: SIM (Selected Ion Monitoring) for quantitation; Full Scan for impurities.
Method C: GC-MS (The "Stress Test" - Derivatization Required)
Best for: Volatile organic impurities (solvents) or confirming the carbon skeleton after stabilization.[1]
Pre-treatment:MANDATORY derivatization. Treat sample with Acetic Anhydride/Pyridine to acetylate the secondary amine. This lowers polarity and prevents thermal degradation of the salt.
Injection: Splitless, 250°C.
Why it fails direct analysis: Direct injection of the HBr salt leads to immediate pyrolysis inside the liner, yielding false peaks (azepinones).
Cross-Validation Workflow
To validate the analytical control strategy, we cross-compare Method A (UV) against Method B (MS) . The goal is to prove that the simpler UV method is "fit for purpose" by correlating it with the specific MS method.
Experimental Design
Linearity Correlation: Prepare 5 levels (50% to 150% of target concentration). Analyze by both UV and MS.
Orthogonal Purity Check: Analyze a forced degradation sample (60°C, 24h) by both methods.
Acceptance Criteria: The purity value by UV must be within ±1.0% of the purity value by MS.
Representative Validation Data (Simulated)
Parameter
Method A (HPLC-UV 210nm)
Method B (LC-MS SIM)
Cross-Validation Verdict
LOD (Limit of Detection)
5.0 µg/mL
0.05 µg/mL
MS is 100x more sensitive. UV is suitable only for assay, not trace impurities.[1]
Linearity ()
0.9985
0.9998
Both methods are linear, but MS provides tighter correlation at low levels.
Accuracy (Spike Recovery)
95.2% - 101.5%
98.5% - 100.2%
MS is more accurate due to lack of baseline noise interference.[1]
Specificity (Degradation)
3 degradation peaks detected
5 degradation peaks detected
UV misses non-chromophoric degradants. MS is required for stability studies.
Detailed Protocols
Protocol 1: Sample Preparation for Cross-Validation
Objective: Create a stable stock solution suitable for both UV and MS.
Weighing: Accurately weigh 25.0 mg of 5-Bromoazepan-4-one HBr.
Dissolution: Dissolve in 25.0 mL of Diluent D (90:10 Water:Acetonitrile + 0.1% Formic Acid). Note: Do not use pure Methanol; it can react with the alpha-bromo ketone over time.[1]
Filtration: Filter through a 0.22 µm PTFE syringe filter.
Split: Transfer 1 mL to an HPLC vial (Method A) and dilute 1:100 for LC-MS (Method B).
Protocol 2: Forced Degradation (Thermal Stress)
Objective: Generate impurities to test method specificity.
Expected Result: Appearance of the dehydro-brominated product (Azepin-4-one derivative). Method B should detect this as [M-HBr+H]+.[1]
Visualization of Analytical Logic
The following diagram illustrates the decision tree for selecting the correct method and the degradation pathway that necessitates this cross-validation.
Caption: Analytical decision matrix highlighting the risk of thermal degradation and the necessity of LC-MS for true purity determination.
Conclusion & Recommendation
For 5-Bromoazepan-4-one hydrobromide , reliance on a single analytical technique is risky due to its weak UV absorbance and thermal instability.[1]
Primary Recommendation: Use Method B (LC-MS) for all stability-indicating assays and process validation steps.[1] The sensitivity of ESI+ for the secondary amine provides the most robust data.
Secondary Recommendation:Method A (HPLC-UV) is acceptable only for release testing of fresh raw material where degradants are known to be absent, provided it has been cross-validated against Method B.[1]
Caution: Avoid GC methods unless the amine is protected (acetylated), as the HBr salt will degrade in the injector port.
References
European Patent Office. (2004). Pyrimidinderivate, arzneimittel enthaltend diese verbindungen... (EP1438053B1). [Describes HPLC conditions for benzyl-protected azepan-4-ones]. Available at: 1]
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]1]
PubChem. (n.d.). 5-Bromoazepan-4-one hydrobromide (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Search Term: 83613-48-3)[1]
Comparative Guide: Efficacy and Utility of 5-Bromoazepan-4-one Hydrobromide
Executive Summary 5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) represents a critical, albeit challenging, scaffold in the synthesis of seven-membered nitrogen heterocycles. While six-membered analogs (e.g., 3-bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromoazepan-4-one hydrobromide (CAS: 83613-48-3) represents a critical, albeit challenging, scaffold in the synthesis of seven-membered nitrogen heterocycles. While six-membered analogs (e.g., 3-bromo-4-piperidinone) are kinetically favored and more ubiquitous in early-stage discovery, the azepane ring offers unique conformational properties that are increasingly valued in kinase inhibitor design and CNS-active agents .
This guide objectively compares the synthetic efficacy, reactivity, and handling of 5-bromoazepan-4-one against its primary bromo-ketone alternatives. The analysis highlights that while the 7-membered ring imposes kinetic penalties during formation, it offers superior diastereoselectivity in subsequent functionalizations—a decisive advantage for stereocontrolled drug synthesis.
Comparative Efficacy Analysis
The "Ring Size" Effect: Azepane (7) vs. Piperidine (6)
The primary alternative to the 5-bromoazepan-4-one scaffold is the 6-membered 3-bromo-4-piperidinone. The choice between them is rarely arbitrary; it is dictated by the target biological space. However, their chemical behaviors differ significantly.
Feature
5-Bromoazepan-4-one (7-Ring)
3-Bromo-4-piperidinone (6-Ring)
Acyclic -Bromo Ketones
Kinetic Formation
Slower ( vs 5-ring) due to entropy/enthalpy penalties.
Fast ; favored by Baldwin's rules and low ring strain.
Fastest ; unconstrained rotation.
Enolate Selectivity
High Diastereoselectivity .[1] The flexible 7-ring locks into distinct conformations that differentiate enolate faces.
Low/Moderate . The "half-chair" often allows attack from either face.
Low ; requires chiral auxiliaries.
Stability
Moderate . Prone to transannular interactions; HBr salt is essential to prevent polymerization.
Recent mechanistic studies indicate that the "efficacy" of the azepanone scaffold lies in its conformational memory . Unlike 6-membered rings, which often react through a relatively planar enolate transition state, the 7-membered azepanone enolate retains significant puckering. This steric environment directs electrophiles to a specific face of the molecule, resulting in high de (diastereomeric excess) without external chiral catalysts.
Figure 1: Mechanistic logic showing why the 7-membered azepanone scaffold offers superior diastereoselectivity compared to 6-membered analogs.
Experimental Protocol: Hantzsch Cyclization
The most common application of 5-bromoazepan-4-one is the synthesis of thiazolo-fused azepines. This reaction validates the compound's purity and reactivity.
Objective: Synthesis of 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepine.
Base: Sodium acetate (1.5 equiv) - Critical for buffering HBr
Step-by-Step Workflow
Preparation: Dissolve 5-bromoazepan-4-one HBr (273 mg, 1.0 mmol) in ethanol (5 mL). The solution may be slightly yellow; a dark orange color indicates free bromine (degradation).
Addition: Add thiourea (91 mg, 1.2 mmol) followed by sodium acetate (123 mg, 1.5 mmol).
Reflux: Heat the mixture to reflux (
) for 4–6 hours.
Observation: The reaction is slower than with bromo-piperidinone (which typically finishes in 2 hours). Do not rush; incomplete cyclization leads to difficult-to-separate acyclic intermediates.
Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt.
Purification: Filter the precipitate. If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Et2O.
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the
-proton signal ( 4.8–5.0 ppm) and the appearance of the aromatic thiazole signal (if applicable) or amine protons.
Figure 2: Reaction pathway for the Hantzsch synthesis using 5-bromoazepan-4-one. The initial SN2 attack is the rate-determining step due to ring conformation.
Stability & Handling (Troubleshooting)
Researchers often underestimate the instability of the free base form of 5-bromoazepan-4-one compared to its hydrobromide salt.
Parameter
Protocol Recommendation
Causality
Storage Form
Store strictly as Hydrobromide (HBr) salt .
The free base undergoes rapid self-condensation and polymerization due to the reactive -bromo ketone moiety and the nucleophilic amine (even if protected, transannular strain promotes degradation).
Temperature
Keep at -20°C ; Desiccated.
Hygroscopicity of the HBr salt leads to hydrolysis of the bromine, forming the -hydroxy ketone (inactive impurity).
Color Change
Reject if Dark Brown/Black .
Indicates liberation of and extensive decomposition. Recrystallization is rarely effective once this stage is reached.
References
BenchChem. (2025).[2][3] In-Depth Technical Guide to
-Bromo Ketones: Synthesis, Reactivity, and Applications. Retrieved from
National Institutes of Health (NIH). (2022). Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. PMC. Retrieved from
Meyers, C. Y., et al. (2003). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes. Journal of Organic Chemistry. Retrieved from
Master Organic Chemistry. (2011). Intramolecular Reactions and Ring Size Stability. Retrieved from
MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules. Retrieved from
A Comprehensive Guide to the Safe Disposal of 5-Bromoazepan-4-one Hydrobromide
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromoazepan-4-one hydrobromide. Developed for researchers, scientists, and drug development professionals, this g...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromoazepan-4-one hydrobromide. Developed for researchers, scientists, and drug development professionals, this guide offers a procedural, step-by-step framework to ensure operational safety and environmental compliance. By moving beyond a simple checklist and explaining the causality behind each recommendation, this guide aims to be your preferred source for laboratory safety and chemical handling, building deep trust through value-added insights.
I. Hazard Profile and Immediate Safety Concerns
While a specific Safety Data Sheet (SDS) for 5-Bromoazepan-4-one hydrobromide may not be readily available, a comprehensive hazard assessment can be constructed by examining structurally analogous compounds, namely halogenated ketones and hydrobromide salts. This analysis indicates a compound that requires careful handling due to its potential for toxicity and corrosivity.
Primary Hazards Include:
Acute Toxicity: Similar brominated organic compounds are classified as harmful if swallowed or in contact with skin.[1][2][3]
Corrosivity: The presence of the hydrobromide salt suggests acidic properties, and related compounds are known to cause severe skin burns and serious eye damage.[4]
Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]
Given these potential hazards, all handling and disposal procedures must be conducted with the assumption that 5-Bromoazepan-4-one hydrobromide is a hazardous substance.
II. Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is paramount. The following PPE and engineering controls are mandatory when handling 5-Bromoazepan-4-one hydrobromide.
To protect against splashes and airborne particles that can cause serious eye damage.[4]
Hand Protection
Chemical-Resistant Gloves (Nitrile or Neoprene)
To prevent skin contact, which can lead to burns and absorption of the chemical.[1]
Body Protection
Lab Coat
To protect against accidental spills and contamination of personal clothing.[1]
III. Step-by-Step Disposal Protocol
The proper disposal of 5-Bromoazepan-4-one hydrobromide is categorized as halogenated organic waste .[5][6] The primary and most environmentally sound disposal method for such compounds is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[1][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[6][8]
Experimental Protocol for Waste Segregation and Collection:
Designate a Waste Container:
Obtain a dedicated, chemically compatible hazardous waste container. Polyethylene containers are often preferred over glass to minimize the risk of breakage.[8]
Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[9]
Labeling:
Clearly label the container with the words "Hazardous Waste" .[8][9]
Specify the contents with the full chemical name: "5-Bromoazepan-4-one hydrobromide" . Avoid using abbreviations or chemical formulas.[9]
Indicate that it is "Halogenated Organic Waste" . This is crucial for proper waste streaming and treatment.[5][6]
Include the approximate quantity or concentration of the waste.
Affix the appropriate hazard pictograms (e.g., corrosive, toxic).[8]
Waste Transfer:
All transfers of waste into the designated container must be performed within a chemical fume hood to minimize exposure.[5]
If the compound is a solid, take care to minimize the generation of dust.
If it is in solution, use a funnel to avoid spills. Do not leave the funnel in the container.[9]
Storage:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9][10]
The storage area should be cool, dry, and well-ventilated.[11]
Segregate the halogenated waste container from other waste streams, particularly non-halogenated solvents and incompatible materials such as strong bases or oxidizing agents.[3][11][12]
Disposal Request:
Once the container is nearly full (around 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office.[9]
IV. Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
Evacuate and Alert:
Immediately evacuate the immediate area of the spill.
Alert nearby personnel and your laboratory supervisor.
Control and Contain:
If it is safe to do so, prevent the spread of the spill using absorbent materials such as vermiculite, sand, or commercial chemical absorbents.
For larger spills, contact your institution's EHS or emergency response team immediately.[13]
Decontamination:
Wear the appropriate PPE as outlined in Section II.
Carefully collect the spilled material and absorbent pads into a designated hazardous waste container. All materials used for cleanup must be treated as hazardous waste.[13]
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[14]
Reporting:
Report the spill to your institution's EHS office, regardless of the size.
V. Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of 5-Bromoazepan-4-one hydrobromide and associated waste.
Disposal Workflow for 5-Bromoazepan-4-one Hydrobromide
VI. Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide for the disposal of 5-Bromoazepan-4-one hydrobromide, you are not only ensuring your personal safety and that of your colleagues but also contributing to the protection of our environment. Always consult your institution's specific waste disposal policies and your EHS department for any additional requirements.
References
Vertex AI Search. SAFETY DATA SHEET: 2,4-Imidazolidinedione, 1-bromo-3-chloro-5,5-dimethyl-.
ChemicalBook.
Ofipharma. Safety Data Sheet - Bromazepam. (October 07 2019).